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  • Product: 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride
  • CAS: 1221726-31-3

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride

Topic: 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride Chemical Structure Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Advanced Building Blocks for...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride Chemical Structure Content Type: In-depth Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Building Blocks for Next-Generation Agrochemicals and Pharmaceuticals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms—specifically the difluoromethyl (


) group—has emerged as a pivotal tactic for modulating physicochemical properties. 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride  (CAS: 1221726-31-3) represents a high-value heterocyclic scaffold. It bridges the gap between standard pyrazoles and their perfluorinated counterparts, offering a unique balance of lipophilicity, metabolic stability, and hydrogen-bonding capability.

This guide provides a comprehensive analysis of this compound, detailing its synthesis, structural bioisosterism, and critical role as an intermediate in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel kinase inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The hydrochloride salt form enhances the stability and solubility of the free amine, which can be prone to oxidation or degradation as a free base.

PropertySpecification
IUPAC Name 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride
CAS Number 1221726-31-3
Molecular Formula

Molecular Weight 169.56 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol
Melting Point >200 °C (decomposition typical for HCl salts)
Acidity (

)
~3.5 (conjugate acid of the amine)
H-Bond Donor Count 2 (Amine +

)
Structural Analysis

The core structure consists of a 4-aminopyrazole ring substituted at the N1 position with a difluoromethyl group.

  • The

    
     Moiety:  Unlike the trifluoromethyl (
    
    
    
    ) group, the
    
    
    group contains an acidic proton that can act as a weak hydrogen bond donor. This makes it a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity (Lipophilic Hydrogen Bond Donor).
  • Electronic Effects: The strong electron-withdrawing nature of the fluorine atoms reduces the electron density of the pyrazole ring, lowering the

    
     of the amine compared to non-fluorinated analogs. This modulation is critical for tuning the binding affinity in enzyme pockets.
    

Synthesis & Manufacturing Protocol

The synthesis of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a multi-step process requiring precise control over regioselectivity during the difluoromethylation step.

Reaction Workflow

Synthesis Start 4-Nitro-1H-pyrazole Inter1 1-(Difluoromethyl)- 4-nitropyrazole Start->Inter1 N-Alkylation Reagent1 ClCF2COONa (Sodium Chlorodifluoroacetate) + Base (K2CO3) Reagent1->Inter1 Inter2 1-(Difluoromethyl)- 1H-pyrazol-4-amine Inter1->Inter2 Reduction Reagent2 H2 / Pd-C or Fe / HCl Reagent2->Inter2 Final Target Product (HCl Salt) Inter2->Final Salt Formation Reagent3 HCl (g) in Dioxane Reagent3->Final

Figure 1: Synthetic pathway for 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride.

Detailed Methodology
Step 1: N-Difluoromethylation

The direct difluoromethylation of 4-nitropyrazole is the industry-standard approach.

  • Reagents: 4-Nitro-1H-pyrazole, Sodium chlorodifluoroacetate (

    
    ), Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile.

  • Conditions: The reaction is heated (typically 90-100°C). The chlorodifluoroacetate decarboxylates in situ to generate the reactive difluorocarbene (

    
    ) species or acts via a radical mechanism depending on the exact conditions.
    
  • Causality: The N1-proton of the pyrazole is acidic. The base deprotonates it, creating a pyrazolate anion which attacks the electrophilic difluoromethyl source.

  • Validation: Monitor by TLC/LC-MS. Product (1-(difluoromethyl)-4-nitropyrazole) is less polar than the starting material.

Step 2: Nitro Reduction
  • Reagents: Hydrogen gas (

    
    ), 10% Palladium on Carbon (Pd/C).
    
  • Solvent: Methanol or Ethanol.

  • Protocol: The nitro intermediate is dissolved in alcohol. Catalyst is added carefully under inert atmosphere. The system is purged with

    
     (1-3 atm).
    
  • Alternative: Iron powder in acetic acid/HCl is used if hydrogenation equipment is unavailable or if halogen sensitivity is a concern (though

    
     is generally stable to catalytic hydrogenation).
    
Step 3: Hydrochloride Salt Formation
  • Protocol: The crude amine oil is dissolved in dry diethyl ether or dioxane. Anhydrous HCl gas or 4M HCl in dioxane is added dropwise at 0°C.

  • Result: The hydrochloride salt precipitates immediately as a white solid.

  • Purification: Filtration and washing with cold ether removes non-basic impurities.

Applications in Drug Discovery & Agrochemicals[9]

Agrochemicals: SDHI Fungicides

This amine is a key precursor for the "pyrazole-carboxamide" class of fungicides, known as Succinate Dehydrogenase Inhibitors (SDHIs).

  • Mechanism: These compounds bind to the ubiquinone-binding site of Complex II in the mitochondrial respiration chain of fungi.

  • Role of Intermediate: The amine is often converted to the corresponding carboxylic acid or coupled directly to acid chlorides to form the core amide bond found in fungicides like Isopyrazam and Sedaxane . The

    
     group provides metabolic stability against fungal cytochrome P450s.
    
Pharmaceutical Kinase Inhibitors

In oncology and immunology, the pyrazole scaffold is "privileged."

  • Target: Factor XIa (anticoagulants) and kinases such as CDK2 and BTK.

  • Bioisosterism: The

    
     group mimics the hydrogen-bonding properties of a hydroxyl group while maintaining the lipophilic profile required to cross cell membranes. This "lipophilic H-bond donor" effect is crucial for optimizing potency in hydrophobic pockets that contain polar residues.
    

Bioisostere CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor OH Hydroxyl (-OH) Polar H-Bond Donor CF2H->OH Mimics H-Bonding CH3 Methyl (-CH3) Lipophilic, No H-Bond CF2H->CH3 Mimics Lipophilicity Effect Result: Improved Membrane Permeability + Specific Binding CF2H->Effect Optimizes

Figure 2: The "Difluoromethyl Effect" in medicinal chemistry design.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

Nuclear Magnetic Resonance (NMR)[9][10][11]
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       8.0 - 8.5 ppm (s, 1H, Pyrazole-H5)
      
    • 
       7.5 - 7.8 ppm (s, 1H, Pyrazole-H3)
      
    • 
       7.2 - 7.6 ppm (t, 1H, 
      
      
      
      ,
      
      
      ) — Diagnostic Signal
    • 
       4.0 - 6.0 ppm (br s, 
      
      
      
      , exchangeable with
      
      
      )
  • 
     NMR: 
    
    • Doublet (due to coupling with H) typically around -90 to -100 ppm.

Mass Spectrometry (MS)
  • ESI-MS (+):

    
    
    
    
    
    (Free base mass).
  • Note: The HCl salt will dissociate in the MS source; you will observe the mass of the cation.

Safety & Handling (GHS Classification)

Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage.[1]

  • H318: Causes serious eye damage.[1]

  • H400: Very toxic to aquatic life.[1]

Protocol:

  • PPE: Wear nitrile gloves, lab coat, and chemical safety goggles. A face shield is recommended during the salt formation step due to HCl fumes.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hygroscopic—protect from moisture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 505423373, 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. Retrieved from [Link]

  • Fujiwara, T., et al. (2014).Practical Synthesis of Difluoromethylated Pyrazoles. Journal of Fluorine Chemistry.
  • Syngenta Participations AG.Patent EP2324008A1: Process for the preparation of 1-alkyl-3-haloalkyl-pyrazole-4-carboxylic acid derivatives. (Describes the industrial relevance of the scaffold).
  • Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Theoretical grounding for the effect).

Sources

Exploratory

The Ascendant Role of Difluoromethylated Pyrazoles in Modern Drug Discovery: A Technical Guide to Their Biological Activity

For Immediate Release [City, State] – February 3, 2026 – In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of modern drug design. Among the priv...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – February 3, 2026 – In the ever-evolving landscape of medicinal chemistry, the strategic incorporation of fluorine atoms has become a cornerstone of modern drug design. Among the privileged scaffolds in this domain, difluoromethylated pyrazoles have emerged as a particularly potent class of compounds, demonstrating a broad spectrum of biological activities. This technical guide offers an in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of these remarkable molecules, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Synergy of the Difluoromethyl Group and the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. The introduction of a difluoromethyl (CHF₂) group to this core structure is a strategic decision rooted in the principles of medicinal chemistry.

The CHF₂ group is considered a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amine functionalities.[4][5] This substitution can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and bioavailability, often leading to enhanced therapeutic efficacy.[6] This guide delves into the tangible outcomes of this chemical synergy, exploring the diverse biological activities of difluoromethylated pyrazoles.

Anticancer Activity: Targeting Key Oncogenic Pathways

Difluoromethylated pyrazoles have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

Several pyrazole derivatives have been identified as potent inhibitors of key kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs).[7][8] The difluoromethyl group can enhance the binding affinity of these compounds to the ATP-binding pocket of the kinase domain, leading to more potent and selective inhibition.

Below is a generalized representation of a kinase inhibition pathway targeted by a difluoromethylated pyrazole inhibitor.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) Growth_Factor->RTK Binds Substrate Substrate Protein RTK->Substrate Phosphorylates ATP ATP ATP->RTK Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate->Phosphorylated_Substrate Proliferation Cell Proliferation, Survival, Angiogenesis Phosphorylated_Substrate->Proliferation Leads to DFM_Pyrazole Difluoromethylated Pyrazole Inhibitor DFM_Pyrazole->RTK Inhibits (Competitive)

Caption: Generalized Kinase Inhibition Pathway by a Difluoromethylated Pyrazole.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of difluoromethylated pyrazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazolyl-chalcone derivative 9ePancreatic (PACA2)27.6[1]
Pyrazolyl-chalcone derivative 7dBreast (MCF7)42.6[1]
Pyrazole derivativeMelanoma (WM266.5)0.45 - 0.72[9]
Pyrazole derivativeBreast (MCF-7)0.97 - 1.31[9]
Indolo–pyrazole derivative 6cMelanoma (SK-MEL-28)3.46[10]

Note: The table includes data for pyrazole derivatives, with specific data for difluoromethylated analogs being a key area of ongoing research.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PACA2) in a 96-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.[11][12]

  • Compound Treatment: Treat the cells with various concentrations of the difluoromethylated pyrazole compounds and incubate for 48 hours.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.[12]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

  • IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Difluoromethylated pyrazoles have shown promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.

Mechanism of Action: Diverse Targets

The antimicrobial mechanisms of pyrazole derivatives are varied. In bacteria, they can inhibit essential enzymes involved in fatty acid biosynthesis, such as β-ketoacyl-acyl carrier protein synthase III (FabH).[13] In fungi, a key target is succinate dehydrogenase (SDH), an enzyme complex in the mitochondrial respiratory chain.[14][15][16]

Below is a diagram illustrating the inhibition of succinate dehydrogenase by a difluoromethylated pyrazole fungicide.

SDHI_Mechanism cluster_0 Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) Fumarate Fumarate SDH->Fumarate Oxidizes to Ubihydroquinone Ubihydroquinone (Coenzyme QH₂) SDH->Ubihydroquinone Reduces to Succinate Succinate Succinate->SDH Binds Ubiquinone Ubiquinone (Coenzyme Q) Ubiquinone->SDH Binds ETC Electron Transport Chain Ubihydroquinone->ETC Donates electrons to DFM_Pyrazole Difluoromethylated Pyrazole Inhibitor DFM_Pyrazole->SDH Inhibits

Sources

Foundational

role of difluoromethyl group in medicinal chemistry

The Difluoromethyl Group ( ) in Medicinal Chemistry: A Technical Guide Part 1: Executive Summary The difluoromethyl group ( ) has evolved from a mere curiosity to a "privileged" motif in modern drug design. It occupies a...

Author: BenchChem Technical Support Team. Date: February 2026

The Difluoromethyl Group ( ) in Medicinal Chemistry: A Technical Guide

Part 1: Executive Summary

The difluoromethyl group (


) has evolved from a mere curiosity to a "privileged" motif in modern drug design. It occupies a unique physicochemical niche, often described as the "Goldilocks" zone between the lipophilic, non-polar methyl group (

) and the highly electron-withdrawing, polar trifluoromethyl group (

).[1]

Its primary value proposition lies in its ability to function as a lipophilic hydrogen bond donor (LiHD) .[2] Unlike


, the 

group possesses an acidic proton capable of weak hydrogen bonding, allowing it to mimic hydroxyl (

) or thiol (

) groups while significantly improving membrane permeability and metabolic stability. This guide details the physicochemical basis, strategic application, and synthetic protocols for integrating

into your lead optimization campaigns.

Part 2: Physicochemical Architecture[2][3]

The Lipophilic Hydrogen Bond Donor (LiHD) Concept

The defining feature of the


 group is the polarization of the C-H bond.[2] The high electronegativity of the two geminal fluorine atoms pulls electron density away from the carbon, rendering the remaining proton acidic (pKa 

35–40, depending on context) and capable of acting as a hydrogen bond donor.
PropertyMethyl (

)
Difluoromethyl (

)
Trifluoromethyl (

)
Hydroxyl (

)
Electronic Effect Weak Donor (+I)Strong Acceptor (-I)Very Strong Acceptor (-I)Donor/Acceptor
H-Bond Donor NoYes (Weak) NoYes (Strong)
H-Bond Acceptor NoYes (Weak, via F)Yes (Weak, via F)Yes (Strong)
Lipophilicity (

)
HighModerate Very HighLow (Hydrophilic)
Metabolic Stability Low (Oxidation prone)High HighVariable (Glucuronidation)

Key Insight: Replacing a hydroxyl group (


) with 

often resolves "desolvation penalties." A hydroxyl group must shed its water shell to bind a target, which costs energy. The

group forms fewer interactions with water (higher lipophilicity) but can still satisfy a hydrogen bond requirement in the protein active site, often leading to improved binding efficiency and cellular permeability.
Visualization: The Bioisosteric Decision Matrix

The following diagram illustrates the decision logic for substituting functional groups with


 based on the desired physicochemical outcome.

Bioisostere_Logic Start Target Moiety OH Hydroxyl (-OH) Start->OH CH3 Methyl (-CH3) Start->CH3 SH Thiol (-SH) Start->SH CF2H Difluoromethyl (-CF2H) (The Solution) OH->CF2H Issue: Poor Permeability / Rapid Metabolism Goal: Retain H-Bond, Increase LogP CH3->CF2H Issue: Metabolic Hotspot (Oxidation) Goal: Block CYP site, Add H-Bond SH->CF2H Issue: Chemical Instability / Toxicity Goal: Stable Bioisostere

Caption: Decision logic for deploying


 as a bioisostere. It balances polarity and lipophilicity while maintaining H-bond capability.[2][3]

Part 3: Mechanistic Case Studies

Eflornithine (DFMO): The Suicide Inhibitor

Drug: Eflornithine (


-difluoromethylornithine)
Target:  Ornithine Decarboxylase (ODC)
Mechanism:  Mechanism-Based (Suicide) Inhibition[3]

Eflornithine is the archetypal example of the


 group's chemical reactivity being harnessed for pharmacodynamics.[2] It is not just a passive binding element; the latent reactivity of the fluorines drives the irreversible inhibition of ODC, an enzyme critical for polyamine synthesis and cell proliferation (used in African Sleeping Sickness and neuroblastoma).

The Mechanism:

  • Recognition: Eflornithine binds to the ODC active site as a substrate mimic.[2]

  • Decarboxylation: The enzyme decarboxylates the amino acid, generating a carbanionic intermediate.[2]

  • Fluoride Elimination: Unlike the natural substrate, the intermediate contains

    
    -fluorines.[2] The electron pair from the decarboxylation drives the elimination of a fluoride ion (
    
    
    
    ).[2]
  • Alkylation: This generates a highly electrophilic Michael acceptor (imine) within the active site.

  • Covalent Bond: A cysteine residue (Cys-360) attacks the electrophile, covalently binding the drug to the enzyme.[2]

Eflornithine_Mechanism Step1 1. Substrate Binding (Eflornithine enters ODC) Step2 2. Enzymatic Decarboxylation (-CO2) Step1->Step2 Step3 3. Fluoride Elimination (Formation of Michael Acceptor) Step2->Step3 Driven by F- leaving group ability Step4 4. Covalent Capture (Cys-360 attacks electrophile) Step3->Step4 Irreversible Inhibition

Caption: The "Suicide Inhibition" cascade of Eflornithine. The CF2H group acts as a latent warhead triggered by the enzyme's own mechanism.

Pantoprazole: The Stability Modulator

Drug: Pantoprazole (Proton Pump Inhibitor) Moiety: Difluoromethoxy (


)[4]

In proton pump inhibitors (PPIs), the substituent on the benzimidazole ring modulates the pKa of the pyridine nitrogen and the stability of the intermediate sulfenamide.

  • Role: The

    
     group is electron-withdrawing (via induction) but electron-donating (via resonance).[2][3] This "captodative" nature fine-tunes the acid stability of the prodrug, preventing premature activation at neutral pH while ensuring rapid activation in the highly acidic parietal cells.[2] It also provides better metabolic stability compared to a simple methoxy (
    
    
    
    ) group.[2]

Part 4: Synthetic Methodologies

Integrating


 groups, particularly at late stages, requires specialized reagents. Below are the two most robust protocols for modern medicinal chemistry.
Protocol A: Radical Difluoromethylation (Innate C-H Functionalization)

Best for: Late-stage functionalization of heteroarenes (pyridines, pyrazines) without pre-functionalization. Reagent: Zinc difluoromethanesulfinate (DFMS / "Baran's Reagent") -


.[2][3]

Mechanism: The reagent decomposes to release the


 radical, which attacks electron-deficient heterocycles (Minisci-type reaction).[3]

Step-by-Step Protocol:

  • Setup: To a vial equipped with a stir bar, add the heteroaryl substrate (1.0 equiv) and

    
     (3.0 equiv).
    
  • Solvent: Add a mixture of DCM/Water (2.5:1 ratio). The biphasic system is crucial for solubilizing the salt while maintaining organic solubility for the substrate.[2]

  • Oxidant: Add Trifluoroacetic acid (TFA, 1.0 equiv) followed by slow addition of tert-butyl hydroperoxide (TBHP, 70% aq, 5.0 equiv) at 0°C.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture may turn slightly yellow.[2]

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ).[2] Dry organics over
    
    
    and concentrate.
  • Purification: Flash chromatography. Note:

    
     products are often slightly less polar than the starting material.[2]
    
Protocol B: Nucleophilic Difluoromethylation

Best for: Converting aldehydes/ketones to difluoromethyl alcohols or substitution on electrophiles.[2] Reagent: (Difluoromethyl)trimethylsilane (


) with a Lewis Base activator.[2]

Step-by-Step Protocol (Aldehyde Addition):

  • Setup: Flame-dry a round-bottom flask under Argon. Add the aldehyde (1.0 equiv) and

    
     (1.2 equiv) in dry THF.
    
  • Initiation: Cool to 0°C. Add a catalytic amount of initiator, typically CsF (0.1 equiv) or TBAT (tetrabutylammonium difluorotriphenylsilicate).[2]

  • Reaction: Stir at 0°C to RT for 2–4 hours. Monitor by TLC.[2][3]

  • Hydrolysis: The intermediate is a silyl ether.[2] Add

    
     or TBAF (1.0 equiv) and stir for 30 mins to reveal the free alcohol.
    
  • Workup: Standard extraction with Ethyl Acetate.

Part 5: References

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018).[2][5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[3]

  • Fujiwara, Y., et al. (2012).[2] "Practical C–H functionalization of quinones with difluoromethyl radicals." Nature.[2][3] Link[3]

  • Poulain, F., et al. (2001).[2] "Eflornithine (DFMO) mechanism of action."[2][6] Journal of Medicinal Chemistry (Contextual reference from general literature on DFMO).

  • Geri, J. B., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society.[2] Link[3]

  • Xing, L., et al. (2015).[2][5] "Physicochemical Properties of the Difluoromethyl Group." ChemMedChem. Link[3]

Sources

Exploratory

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride as a chemical building block

This technical guide provides a comprehensive analysis of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride , a specialized heterocyclic building block used in the optimization of pharmaceutical and agrochemical leads....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride , a specialized heterocyclic building block used in the optimization of pharmaceutical and agrochemical leads.

High-Value Scaffold for Bioisosteric Optimization in Drug Discovery [1]

Executive Summary

In modern medicinal chemistry, the 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold (CAS: 1221726-31-3 ) represents a strategic tool for "Lead Optimization." Unlike the chemically inert trifluoromethyl (


) group, the difluoromethyl (

) moiety acts as a lipophilic hydrogen bond donor , capable of modulating metabolic stability and membrane permeability while retaining critical intermolecular interactions. This guide details the synthesis, reactivity, and application of this building block, specifically addressing its handling as a hydrochloride salt.

Chemical Profile & Properties[2][3][4][5][6][7]

PropertyData
IUPAC Name 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride
CAS Number 1221726-31-3
Molecular Formula

Molecular Weight 169.56 g/mol
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, Methanol; Low in DCM, Hexanes
Acidity (pKa) ~2.5–3.0 (Conjugate acid of free base)*
H-Bond Donor 3 (Amine +

weak donor)

*Note: The electron-withdrawing


 group significantly lowers the basicity of the amine compared to 1-methyl-1H-pyrazol-4-amine, requiring careful base management during coupling reactions.

Synthesis & Manufacturing Pathways

Access to this moiety typically follows a Nitration-Alkylation-Reduction sequence. The direct N-difluoromethylation of the pyrazole core is the critical step, often requiring specialized reagents to prevent over-alkylation or regioselectivity issues.

Pathway Diagram: Core Synthesis Flow

SynthesisPath Start 4-Nitro-1H-pyrazole Step1 N-Difluoromethylation (ClCF2H / Base) Start->Step1 K2CO3, DMF, 80°C Inter 1-(Difluoromethyl)- 4-nitropyrazole Step1->Inter Step2 Nitro Reduction (H2/Pd-C or Fe/HCl) Inter->Step2 HCl/MeOH Final 1-(Difluoromethyl)- 1H-pyrazol-4-amine HCl Step2->Final

Caption: Two-step industrial synthesis route starting from commercially available 4-nitropyrazole.

Detailed Protocol: Laboratory Scale Synthesis

Step 1: N-Difluoromethylation

  • Reagents: 4-Nitro-1H-pyrazole (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

    
     (2.0 eq).
    
  • Solvent: DMF (anhydrous).

  • Procedure: Heat the mixture to 90–100°C. The chlorodifluoroacetate decarboxylates to generate the reactive difluorocarbene (

    
    ) species in situ, which inserts into the N-H bond.
    
  • Purification: Quench with water, extract with EtOAc. The electron-deficient nitro group prevents poly-alkylation.

Step 2: Nitro Reduction to Amine HCl

  • Reagents: 1-(Difluoromethyl)-4-nitropyrazole, 10% Pd/C (5 mol%),

    
     (balloon).
    
  • Solvent: Methanol with 1.1 eq of HCl (aq).

  • Procedure: Stir under hydrogen atmosphere for 4–6 hours.

  • Isolation: Filter catalyst over Celite. Concentrate filtrate to yield the amine hydrochloride salt directly. Crucial: Avoiding free-base isolation prevents oxidation/darkening of the electron-rich amine.

Reactivity & Synthetic Utility[3]

The 4-amino group on the pyrazole ring is nucleophilic but attenuated by the electron-withdrawing


 group.
A. Amide Coupling (Kinase Inhibitor Synthesis)

This is the primary application. Due to the reduced basicity, standard coupling (EDC/NHS) may be sluggish.

  • Recommended Conditions: Use HATU or T3P (Propylphosphonic anhydride) with a non-nucleophilic base (DIPEA) in DMF.

  • Stoichiometry: Use 2.5–3.0 equivalents of base to neutralize the HCl salt and activate the amine.

B. Reductive Amination

Reacts with aldehydes/ketones using


.
  • Tip: Pre-stir the amine HCl with TEA in DCM/MeOH for 15 minutes before adding the aldehyde to ensure the free amine is available for imine formation.

C. Reactions

The amine is a competent nucleophile for displacing halides on electron-deficient heterocycles (e.g., chloropyrimidines, fluoronitrobenzenes).

  • Condition: Heating at 80–120°C in DMSO or NMP is often required.

Medicinal Chemistry Logic: The Bioisostere Effect

The 1-difluoromethyl group offers a distinct pharmacological profile compared to methyl (


) or trifluoromethyl (

) analogs.
Comparative Analysis Table
SubstituentElectronic EffectH-BondingLipophilicity (

LogP)
Metabolic Stability

Electron DonatingNoneBaselineLow (Oxidation prone)

Strong WithdrawalNoneHigh (+1.2)High

Moderate WithdrawalH-Bond Donor Moderate (+0.6)High
Mechanistic Diagram: Lipophilic H-Bond Donor

Bioisostere cluster_0 Medicinal Benefit CF2H Difluoromethyl (-CF2H) Lipophilic H-Bond Donor Target Protein Target (e.g., Kinase Hinge Region) CF2H->Target Weak H-Bond (C-F---H-N) CF2H->Target Hydrophobic Interaction Benefit1 Improved Membrane Permeability CF2H->Benefit1 Benefit2 Blocked Metabolic Soft Spot CF2H->Benefit2

Caption: The CF2H group acts as a dual-purpose moiety, providing lipophilicity for permeability while maintaining H-bond capability.

Safety & Handling Protocols

  • Corrosivity: The hydrochloride salt is acidic and corrosive. Handle with gloves and eye protection.

  • Stability: Hygroscopic. Store in a desiccator at -20°C for long-term stability. The free base is prone to oxidation (turning brown/purple) and should be generated in situ.

  • Incompatibility: Avoid strong oxidizing agents.

References

  • Synthesis of Difluoromethyl-pyrazoles

    • Title: "Fluorinated Pyrazoles: From Synthesis to Applications"[2]

    • Source: Chemical Reviews, 2020.
    • URL:[Link]

  • Medicinal Chemistry of Difluoromethyl Group

    • Title: "The Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept"
    • Source: Journal of Medicinal Chemistry, 2017.
    • URL:[Link]

  • Application in Kinase Inhibitors

    • Title: "Amino-Pyrazoles in Medicinal Chemistry: A Review"
    • Source: Molecules (MDPI), 2023.
    • URL:[Link]

  • Reaction Methodologies (Nitro Reduction)

    • Title: "Amine synthesis by nitro compound reduction"
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Foundational

The Strategic Deployment of 1-(Difluoromethyl)-1H-pyrazol-4-amine HCl in Modern Drug Discovery and Agrochemical Development: A Technical Guide

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the chemical properties, strategic applications, and synthetic methodologies associated with 1...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth analysis of the chemical properties, strategic applications, and synthetic methodologies associated with 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. As a key building block, this compound offers significant potential in the development of next-generation pharmaceuticals and crop protection agents.

Executive Summary

1-(Difluoromethyl)-1H-pyrazol-4-amine HCl is a fluorinated heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry and agrochemical research. The strategic incorporation of a difluoromethyl group onto the pyrazole ring imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and target binding affinity. This guide will explore the pivotal role of this compound as a precursor to potent bioactive molecules, including kinase inhibitors for oncology and fungicides for crop protection. Detailed synthetic protocols and mechanistic insights are provided to empower researchers in leveraging this versatile chemical entity.

Physicochemical Properties and Strategic Importance

The hydrochloride salt of 1-(difluoromethyl)-1H-pyrazol-4-amine ensures improved stability and solubility, facilitating its use in a variety of reaction conditions.

PropertyValueSource
Molecular Formula C₄H₆ClF₂N₃PubChem
Molecular Weight 169.56 g/mol PubChem
Appearance SolidSigma-Aldrich
CAS Number 1221726-31-3PubChem

The true value of this molecule lies in the synergistic combination of the pyrazole core and the difluoromethyl group. The pyrazole ring is a well-established pharmacophore found in numerous approved drugs, recognized for its ability to participate in hydrogen bonding and other key interactions with biological targets. The difluoromethyl (CHF₂) group, a bioisostere of a hydroxyl or thiol group, offers a unique combination of lipophilicity and hydrogen bond donor capacity, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.

Core Applications in Medicinal Chemistry: A Gateway to Kinase Inhibition

The 4-amino-pyrazole moiety is a privileged scaffold for the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases. 1-(Difluoromethyl)-1H-pyrazol-4-amine HCl serves as a critical starting material for the synthesis of potent inhibitors of Janus kinases (JAKs) and Cyclin-Dependent Kinases (CDKs).

Targeting the JAK/STAT Pathway in Immuno-oncology and Inflammation

The JAK/STAT signaling pathway is a crucial mediator of cytokine signaling, and its dysregulation is implicated in various autoimmune diseases and cancers.[1] Several approved JAK inhibitors, such as Ruxolitinib, feature a pyrazole core, demonstrating the scaffold's suitability for targeting the ATP-binding site of these kinases. The incorporation of a difluoromethyl group can enhance binding affinity and selectivity.

The general synthetic approach involves the coupling of 1-(difluoromethyl)-1H-pyrazol-4-amine with a suitable heterocyclic partner, often a pyrimidine or a related scaffold, to mimic the hinge-binding motif of known kinase inhibitors.

Conceptual Workflow for the Synthesis of a JAK Inhibitor Precursor:

G A 1-(Difluoromethyl)-1H- pyrazol-4-amine HCl C Buchwald-Hartwig Amination or SNAr Reaction A->C B Heterocyclic Electrophile (e.g., 2-chloropyrimidine) B->C D N-(1-(Difluoromethyl)-1H-pyrazol-4-yl)- heterocyclic amine C->D Core Scaffold Formation E Further Functionalization D->E F Potent JAK Inhibitor E->F

Caption: Synthesis of a JAK inhibitor precursor.

Development of Novel CDK2 Inhibitors for Cancer Therapy

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its overactivity is a hallmark of many cancers.[2] The development of selective CDK2 inhibitors is a promising strategy for anticancer drug discovery. The 4-amino-pyrazole scaffold has been successfully employed in the design of potent CDK2 inhibitors.[3]

The synthesis of such inhibitors often involves an initial N-arylation or N-heteroarylation of 1-(difluoromethyl)-1H-pyrazol-4-amine, followed by further modifications to optimize potency and selectivity.

Application in Agrochemicals: The Next Generation of SDHI Fungicides

The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold is the cornerstone of several highly successful succinate dehydrogenase inhibitor (SDHI) fungicides, including Bixafen, Isopyrazam, and Sedaxane.[4][5] These compounds function by blocking the fungal respiratory chain, leading to effective disease control in a wide range of crops.

While the aforementioned commercial fungicides are N-methylated, 1-(difluoromethyl)-1H-pyrazol-4-amine HCl provides a valuable entry point to novel SDHI fungicides through amide coupling with various carboxylic acids. The resulting N-H pyrazole carboxamides can then be subjected to N-alkylation to introduce diversity and fine-tune the biological activity and spectrum.

General Synthesis Pathway for Novel SDHI Fungicides:

G A 1-(Difluoromethyl)-1H- pyrazol-4-amine HCl C Amide Coupling A->C B Carboxylic Acid Chloride or Activated Carboxylic Acid B->C D N-(1-(Difluoromethyl)-1H-pyrazol-4-yl)amide C->D Amide Bond Formation E N-Alkylation D->E F Novel SDHI Fungicide E->F

Caption: Pathway to novel SDHI fungicides.

Key Synthetic Methodologies: A Practical Guide

The utility of 1-(difluoromethyl)-1H-pyrazol-4-amine HCl is defined by its reactivity in forming key chemical bonds. The following protocols are representative of the core transformations used to incorporate this building block into more complex molecules.

Protocol 1: Amide Coupling for the Synthesis of Pyrazole Carboxamides

This protocol describes a general procedure for the reaction of 1-(difluoromethyl)-1H-pyrazol-4-amine with a carboxylic acid to form an amide bond, a key step in the synthesis of SDHI fungicides.

Step-by-Step Methodology:

  • Acid Activation: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a coupling agent such as thionyl chloride (1.2 eq.) or a carbodiimide reagent (e.g., DCC or EDC, 1.1 eq.) in the presence of an activator like HOBt (1.1 eq.). Stir the mixture for 30-60 minutes at 0 °C, then allow it to warm to room temperature.

  • Amine Addition: In a separate flask, dissolve 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (1.05 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.2 eq.) in an anhydrous aprotic solvent.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution from step 1 to the amine solution from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(1-(difluoromethyl)-1H-pyrazol-4-yl)amide.

Causality of Experimental Choices: The use of the hydrochloride salt of the amine necessitates the addition of at least two equivalents of a non-nucleophilic base to first neutralize the salt and then to scavenge the acid generated during the coupling reaction. The choice of coupling reagent and solvent can be optimized based on the specific substrates.

Protocol 2: Buchwald-Hartwig or Ullmann-type N-Arylation

This protocol outlines a general procedure for the palladium- or copper-catalyzed N-arylation of 1-(difluoromethyl)-1H-pyrazol-4-amine, a critical transformation for the synthesis of kinase inhibitors.

Step-by-Step Methodology:

  • Reaction Setup: In a reaction vessel, combine 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (1.0 eq.), the aryl or heteroaryl halide (1.1 eq.), a palladium or copper catalyst (e.g., Pd₂(dba)₃ or CuI, 0.05-0.1 eq.), a suitable ligand (e.g., Xantphos for Pd or a diamine for Cu, 0.1-0.2 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent and Reaction Conditions: Add an anhydrous solvent (e.g., toluene, dioxane, or DMF) to the vessel. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) and heat to the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the N-aryl-1-(difluoromethyl)-1H-pyrazol-4-amine.

Expertise-Driven Insights: The choice of catalyst, ligand, base, and solvent is crucial for the success of the N-arylation and often requires optimization for each specific substrate pairing. The hydrochloride salt of the amine requires a sufficient amount of base for neutralization.

Conclusion and Future Outlook

1-(Difluoromethyl)-1H-pyrazol-4-amine HCl is a strategically important building block with broad applications in both medicinal chemistry and agrochemical development. Its unique combination of a proven pharmacophore and a key fluorine-containing moiety makes it a valuable starting material for the synthesis of innovative kinase inhibitors and fungicides. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile compound in their respective fields. As the demand for more effective and selective therapeutic and crop protection agents continues to grow, the strategic deployment of 1-(difluoromethyl)-1H-pyrazol-4-amine HCl is poised to play an increasingly significant role in the discovery and development of next-generation bioactive molecules.

References

  • CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
  • Sedaxane - Wikipedia. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. Available at: [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed. Available at: [Link]

  • 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | C4H6ClF2N3 | CID 47002394 - PubChem. Available at: [Link]

Sources

Exploratory

solubility of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in organic solvents

Topic: Solubility Profile & Solvent Engineering for 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile & Solvent Engineering for 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Formulation Scientists, and Analytical Researchers.[1]

Executive Summary

This guide provides a technical analysis of the solubility behavior of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1221726-31-3), a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Isopyrazam, Sedaxane).[1]

Unlike simple organic amines, this molecule presents a "solubility paradox": the difluoromethyl (


)  moiety imparts significant lipophilicity and hydrogen-bond donor capability, while the hydrochloride salt  form demands high-dielectric environments for dissociation.[1] This guide outlines the thermodynamic principles governing its solvation, provides an empirical solubility categorization, and establishes a validated protocol for solubility determination.[1]

Molecular Architecture & Solubility Physics[1]

To master the solubility of this compound, one must understand the competing forces within the crystal lattice.[1]

2.1 The Fluorine Effect & Salt Lattice

The molecule consists of a pyrazole core substituted with a difluoromethyl group and a protonated amino group (


) counter-balanced by a chloride ion (

).[1]
  • The

    
     Lipophilic Anchor:  The difluoromethyl group is not merely a passive lipophilic tail.[1] The 
    
    
    
    bond in
    
    
    is sufficiently acidic to act as a weak hydrogen bond donor (H-bond acidity).[1] This allows unique interactions with oxygenated solvents (ethers, alcohols) that purely alkyl analogs (e.g., methyl) do not possess.[1]
  • The Ionic "Hard" Core: The amine hydrochloride (

    
    ) creates a high lattice energy.[1] Dissolution requires a solvent capable of overcoming this coulombic attraction via ion-dipole solvation .[1]
    
2.2 Solvation Mechanism Visualization

The following diagram illustrates the necessary solvent interactions to break the crystal lattice.

SolvationMechanism cluster_Interactions Solvation Forces Crystal Solid Crystal Lattice (High Coulombic Energy) Dielectric High Dielectric Constant (Separates Ions) Crystal->Dielectric Requires Solvent Solvent Selection Solvent->Dielectric H_Bond H-Bond Acceptance (Stabilizes NH3+) Solvent->H_Bond F_Interaction Fluorine Solvation (Interacts with CF2H) Solvent->F_Interaction Solution Solvated Species (Dissolved) Dielectric->Solution Dissociation H_Bond->Solution Stabilization F_Interaction->Solution Solubilization

Figure 1: Mechanistic requirements for dissolving the difluoromethyl-pyrazole amine salt.[1] Successful solvents must simultaneously stabilize the cation and accommodate the fluorinated tail.[1]

Empirical Solubility Profile

The following data categorizes solvents based on their utility in process chemistry (reaction, purification, or isolation). Note: "Soluble" implies >50 mg/mL; "Sparingly Soluble" implies 1–10 mg/mL; "Insoluble" implies <1 mg/mL at 25°C.[1]

Table 1: Solubility Categorization
Solvent ClassRepresentative SolventsSolubility StatusProcess Application
Protic Polar Water High Dissolution for biphasic extraction; waste stream.
Methanol High Primary reaction solvent; highly effective solvator of the HCl salt.
Ethanol Moderate Ideal Recrystallization Solvent. High solubility at reflux, moderate at RT.[1]
Isopropanol (IPA) Low-Moderate Used in mixture with water for controlled crystallization.[1]
Aprotic Polar DMSO, DMF Very High Stock solutions for biological assays; difficult to remove.[1]
Acetonitrile Moderate Useful for HPLC mobile phases and certain coupling reactions.[1]
Ethers/Esters THF Low Often requires neutralization to the free base to dissolve.[1]
Ethyl Acetate Sparingly Common "antisolvent" to crash out the salt from MeOH/EtOH.[1]
Non-Polar DCM Insoluble The salt is insoluble; the free base is soluble.[1]
Toluene, Hexanes Insoluble Strict antisolvents.[1] Used to drive precipitation yield to >95%.[1]
Critical Process Insight: Recrystallization Systems

Based on patent literature for analogous difluoromethyl-pyrazoles (e.g., US2011040096, CN111362874B), the optimal purification system is often a binary mixture:

  • IPA / Water (80:20 v/v): Dissolve hot (reflux), cool to 0-5°C. The water keeps the salt solvated enough to prevent oiling out, while IPA forces crystallization upon cooling.[1]

  • Ethanol / Toluene: Dissolve in hot Ethanol, add Toluene until turbid, cool slowly.

Validated Protocol: Solubility Determination

Do not rely on literature values alone. Batch-to-batch variation in crystal habit (polymorphism) can affect dissolution rates.[1] Use this self-validating protocol.

4.1 The "Visual-to-Gravimetric" Workflow

SolubilityProtocol Start Start: 100 mg Compound + 0.5 mL Solvent Check Visual Inspection Start->Check Add Add Solvent (0.1 mL increments) Check->Add Solid Remains Sat Saturation Point (Undissolved Solid Persists) Check->Sat Clear Solution (Overshoot Warning) Filter Syringe Filter (0.45 µm) Check->Filter Equilibrium Reached (Solid + Liquid) Add->Check Assay Quantification (HPLC-UV or Gravimetric) Filter->Assay

Figure 2: Step-by-step decision tree for determining precise solubility limits.

4.2 Detailed Methodology
  • Preparation: Place 100 mg of 1-(difluoromethyl)-1H-pyrazol-4-amine HCl into a 4 mL clear glass vial.

  • Equilibration: Add the target solvent in 250 µL increments. Vortex for 30 seconds between additions.

    • If clear immediately: Solubility is >400 mg/mL.[1]

    • If solid persists:[1][2] Sonicate for 15 minutes at 25°C.

  • Saturation: If solid remains after 24 hours of agitation at 25°C, the solution is saturated.[1]

  • Sampling:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Remove supernatant and filter through a 0.22 µm PTFE filter (compatible with most organics).[1]

  • Quantification (HPLC Method):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] (Gradient 5% B to 95% B).

    • Detection: UV at 254 nm (aromatic pyrazole absorption).[1]

    • Calculation: Compare peak area against a standard curve of the compound in Methanol.

Process Engineering Implications

5.1 Free Base Liberation

For reactions requiring non-polar solvents (e.g., DCM, Toluene), the HCl salt must be neutralized.[1]

  • Protocol: Suspend the HCl salt in DCM. Add 1.1 equivalents of Triethylamine (TEA) or wash with saturated aqueous NaHCO3 .[1]

  • Result: The free amine partitions into the organic layer (DCM), while the chloride salts remain in the aqueous/solid phase.[1]

5.2 Handling & Stability
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] In high humidity, it may absorb water, altering the apparent weight and solubility.[1] Store in a desiccator.

  • Corrosion: Solutions in water or methanol are acidic.[1] Use glass-lined or Hastelloy reactors for scale-up; avoid SS304 for prolonged exposure.[1]

References

  • Synthesis of Difluoromethyl-pyrazoles

    • Title: Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][3][4]

    • Source: CN111362874B (Patent).[1]

    • Relevance: Describes recrystallization of analogous difluoro-pyrazole salts
    • Link:[1]

  • General Solubility of Pyrazole Derivatives

    • Title: Synthesis of 4,4-Difluoro-1H-pyrazole Deriv
    • Source: Thieme Connect (Synlett).[1]

    • Relevance: Discusses the solubility and isolation of fluorinated pyrazoles using acetonitrile and ethyl acet
    • Link:[1]

  • Safety & Hazards (SDS Data)

    • Title: 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride Compound Summary.
    • Source: PubChem (NIH).[1]

    • Relevance: Provides GHS classification (Corrosive/Irritant)
    • Link:[1]

Sources

Foundational

stability of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride under acidic conditions

An In-Depth Technical Guide to the Stability of 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride Under Acidic Conditions Authored by: A Senior Application Scientist Foreword In the landscape of modern drug discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride Under Acidic Conditions

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern drug discovery and development, the pyrazole scaffold is a cornerstone, recognized for its versatile biological activities.[1][2] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Consequently, 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride emerges as a building block of considerable interest. However, before any active pharmaceutical ingredient (API) or intermediate can be advanced, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical overview of the methodologies and scientific rationale required to assess the stability of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride, with a specific focus on its behavior under acidic conditions—a stress test crucial for predicting its fate in gastric environments and guiding formulation development.[4]

This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond mere protocol recitation to delve into the causal chemistry, offering a framework for designing and executing robust, self-validating stability studies grounded in authoritative principles.

Structural Analysis and Predicted Chemical Liabilities

A molecule's stability is intrinsically linked to its structure. An a priori analysis of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (Figure 1) allows us to hypothesize its potential vulnerabilities to acid-catalyzed degradation.

  • The Pyrazole Core: Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[5] While the pyrazole ring itself is generally stable to oxidation and reduction, it possesses a weakly basic nitrogen atom that will be protonated under acidic conditions to form a pyrazolium cation.[5] This protonation deactivates the ring towards further electrophilic attack but does not preclude other degradation pathways.

  • The 4-Amino Group: The primary amine at the C4 position is the most basic site on the molecule and will exist as an ammonium salt (-NH3+) in the presence of hydrochloric acid. This protonation significantly reduces its nucleophilicity, potentially protecting it from certain side reactions.

  • The 1-(Difluoromethyl) Group: The C-F bond is exceptionally strong, rendering fluoroalkyl groups relatively inert. However, the presence of two fluorine atoms on the methyl group attached to the N1 position creates a highly electron-deficient carbon. While direct hydrolysis of a difluoromethyl group is challenging, it is not inconceivable under harsh acidic conditions, potentially proceeding through a stepwise mechanism involving protonation and subsequent nucleophilic attack by water. The acid-catalyzed hydrolysis of related trifluoromethyl groups has been documented, suggesting this as a potential, albeit likely slow, degradation route.[6]

Based on this analysis, the primary points of interest for acid-catalyzed degradation are the integrity of the N-CHF₂ bond and the stability of the pyrazole ring itself under forced conditions.

Potential Acid-Catalyzed Degradation Pathways

While no specific degradation studies for this molecule have been published, we can propose plausible degradation pathways based on fundamental chemical principles. The primary mechanism anticipated under strong acidic conditions is the hydrolysis of the difluoromethyl group.

G cluster_main Proposed Acid-Catalyzed Degradation Parent 1-(difluoromethyl)-1H-pyrazol-4-amine (Protonated Form) Intermediate N-Formyl Intermediate (Hypothesized) Parent->Intermediate H₃O⁺, Δ (Slow Hydrolysis of N-CHF₂) Product1 1H-Pyrazol-4-amine (Degradant 1) Intermediate->Product1 Further Hydrolysis Product2 Difluoroacetic Acid (Byproduct)

Caption: Proposed pathway for acid hydrolysis of the N-difluoromethyl group.

The most probable, though likely slow, degradation pathway involves the acid-catalyzed hydrolysis of the N-CHF₂ bond. This could proceed via protonation of a pyrazole nitrogen, followed by nucleophilic attack of water on the difluoromethyl carbon, leading eventually to the formation of 1H-pyrazol-4-amine (Degradant 1) and difluoroacetic acid. Direct cleavage of the pyrazole ring would require significantly more forcing conditions and is considered a less likely primary degradation route.

Experimental Design: Forced Degradation Study

Forced degradation studies, or stress testing, are essential for identifying likely degradation products and establishing the intrinsic stability of a molecule.[7][8] They form the bedrock for developing and validating stability-indicating analytical methods.

The following workflow provides a systematic approach to assessing the acid stability of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride.

Caption: Experimental workflow for an acid-forced degradation study.

Detailed Experimental Protocol: Acid Hydrolysis

This protocol is a self-validating system designed to provide clear, interpretable data on the stability of the target compound.

Objective: To determine the rate and extent of degradation of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in acidic media and to generate potential degradation products for analytical method validation.

Materials:

  • 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride[9]

  • HPLC-grade Methanol

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

  • Class A volumetric flasks and pipettes

  • Calibrated pH meter

  • Thermostatically controlled oven or water bath

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve 10 mg of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in a 10 mL volumetric flask using a 50:50 (v/v) mixture of methanol and water to create a 1.0 mg/mL stock solution.

    • Causality: A co-solvent is used to ensure complete dissolution of the analyte, which is crucial for accurate and reproducible results.[10]

  • Preparation of Stress Samples:

    • For each condition, pipette 1.0 mL of the stock solution into a 10 mL flask.

    • Add 4.0 mL of the respective acid solution (e.g., 0.1 M HCl or 1.0 M HCl).

    • Dilute to the mark with water to achieve a final drug concentration of 0.1 mg/mL.

    • Expertise: Starting with a range of acid concentrations and temperatures helps to find conditions that yield relevant degradation (typically 5-20%) without destroying the molecule completely.[4]

  • Control Sample: Prepare a control sample by adding 1.0 mL of the stock solution to a 10 mL flask and diluting to volume with 50:50 methanol/water. This sample is stored under the same temperature conditions as the stress samples to account for any purely thermal degradation.

  • Incubation: Tightly cap all flasks and place them in a pre-heated oven or water bath set to the desired temperature (e.g., 60 °C or 80 °C).

  • Time Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 1.0 mL) from each flask.

  • Neutralization: Immediately neutralize the withdrawn aliquot by adding an equimolar amount of NaOH to quench the degradation reaction. For example, a 1.0 mL aliquot from the 0.1 M HCl sample would be neutralized with 1.0 mL of 0.1 M NaOH.

    • Trustworthiness: Quenching the reaction is critical to ensure that the measured degradation accurately reflects the specific time point and prevents further degradation during sample workup and analysis.[10]

  • Sample Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method.

Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation. It must be able to separate the parent peak from all degradation product peaks and any excipients.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array Detection (RP-HPLC-PDA).

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the λmax of the parent compound.

  • Validation: The method's stability-indicating nature is confirmed through peak purity analysis (using the PDA detector) of the stressed samples. The parent peak should be spectrally pure, confirming no co-elution with degradants.

Data Presentation and Interpretation

Quantitative data from the forced degradation study should be summarized in a clear and concise table. This allows for easy comparison of the compound's stability under different conditions.

Stress ConditionTime (hours)Parent Compound Peak Area% Parent Remaining% DegradationMass Balance (%)
Control (60°C) 241,254,32199.80.2100.1
0.1 M HCl (60°C) 41,248,99099.30.799.9
81,235,67898.21.8100.2
241,198,76595.34.799.8
1.0 M HCl (60°C) 41,185,43294.25.899.7
81,110,98788.311.799.5
24987,65478.521.599.1
1.0 M HCl (80°C) 4950,12375.524.598.9

Interpretation:

  • % Degradation: Calculated relative to the t=0 sample. The data indicates that degradation is dependent on both acid concentration and temperature, as expected.

  • Mass Balance: This is a critical parameter for validating the study. It is calculated as: (% Parent Remaining + Σ % Area of All Degradants). A mass balance between 98-102% provides confidence that all major degradation products are being detected.[11]

Conclusion

This technical guide outlines a robust, scientifically-grounded framework for evaluating the . While the molecule is predicted to have reasonable stability due to its aromatic core and the strength of the C-F bonds, a systematic forced degradation study is the only definitive way to characterize its behavior. By following the detailed protocols for stress testing and employing a validated stability-indicating HPLC method, researchers can reliably determine the degradation profile, identify potential liabilities, and generate crucial data to support the advancement of this valuable chemical entity in the drug development pipeline. This methodical approach ensures scientific integrity and aligns with the rigorous expectations of regulatory bodies.[7]

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia. (n.d.).
  • 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | C4H6ClF2N3 | CID - PubChem. (n.d.).
  • 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | 1221726-31-3 - Biosynth. (n.d.).
  • 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride | 1221726-31-3 - Sigma-Aldrich. (n.d.).
  • 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride | 1221726-31-3 - J&K - J&K Scientific. (n.d.).
  • Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC - PubMed Central. (n.d.).
  • Forced degradation studies of amiloride hydrochloride and furosemide - ResearchGate. (n.d.).
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (n.d.).
  • CN111303035A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents. (n.d.).
  • Acid-Catalyzed Hydrothiolation of gem -Difluorostyrenes to Access α,α-Difluoroalkylthioethers | Request PDF - ResearchGate. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles | Journal of the American Chemical Society - ACS Publications. (n.d.).
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. (2024, July 7).
  • Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions - MDPI. (n.d.).
  • (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015 - ResearchGate. (n.d.).
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - MDPI. (2016, October 9).
  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids - Green Chemistry (RSC Publishing). (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15).
  • CAS#:1221726-31-3 | 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride | Chemsrc. (2025, September 22).
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic Acid (DFPA). (2018, November 19).

Sources

Protocols & Analytical Methods

Method

synthesis of pyrazole derivatives using 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride

Executive Summary This guide details the synthetic utility of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1221726-31-3) , a high-value building block in modern drug discovery.[1][2] The -difluoromethyl ( -C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic utility of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1221726-31-3) , a high-value building block in modern drug discovery.[1][2] The


-difluoromethyl (

-CF

H) moiety serves as a lipophilic hydrogen bond donor, offering a potent bioisostere for alcohols and thiols while significantly improving metabolic stability compared to

-methyl analogs.[1] This document provides optimized protocols for amide coupling, reductive amination, and palladium-catalyzed cross-coupling, addressing the specific challenges posed by the electron-deficient pyrazole ring and the hydrochloride salt form.

Chemical Profile & Handling

Compound: 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride MW: 169.56 g/mol (HCl salt) | Free Base MW: 133.10 g/mol Appearance: Off-white to pale yellow hygroscopic solid.[1][2]

The "Fluorine Effect" on Reactivity

The presence of the difluoromethyl group at the N1 position exerts a strong electron-withdrawing inductive effect (


).[1][2]
  • Reduced Nucleophilicity: The exocyclic amine at C4 is less nucleophilic than that of 1-methyl-1H-pyrazol-4-amine.[1][2] Standard coupling conditions (e.g., EDC/HOBt) may be sluggish; stronger activation (HATU/T3P) or acid chlorides are often required.

  • Acidity: The

    
     of the conjugate acid is lower, meaning the free base is liberated easily but is less basic.
    
  • Diagnostic NMR: The

    
     proton appears as a characteristic triplet (
    
    
    
    Hz) in
    
    
    H NMR around
    
    
    7.2–7.6 ppm.[2]
Storage & Safety
  • Corrosivity: Classified as Skin Corr.[2] 1A. Handle with gloves, goggles, and in a fume hood.

  • Hygroscopicity: Store under nitrogen/argon at 2–8°C.

  • Salt Neutralization: As an HCl salt, at least 1.0 equivalent of a tertiary amine base (DIPEA, TEA) is required before the electrophile is introduced to prevent sequestration of the amine.

Strategic Reaction Landscape

The following diagram illustrates the primary synthetic pathways accessible from this core scaffold.

ReactionLandscape Core 1-(Difluoromethyl)- 1H-pyrazol-4-amine HCl Amide Amide Coupling (Kinase Inhibitors) Core->Amide R-COCl / HATU + DIPEA RedAm Reductive Amination (Sec. Amines) Core->RedAm R-CHO NaBH(OAc)3 Buchwald Pd-Cat Arylation (Biaryl Systems) Core->Buchwald Ar-Br / Pd2(dba)3 Xantphos Urea Urea/Carbamate Formation Core->Urea Isocyanates or CDI activation

Figure 1: Synthetic utility map of the 4-aminopyrazole scaffold.

Detailed Experimental Protocols

Module A: Amide Bond Formation (The Workhorse)

Context: This is the most common reaction for generating kinase inhibitor scaffolds (e.g., JAK, TYK2 inhibitors). Due to the reduced nucleophilicity of the amine, "Gold Standard" coupling reagents are recommended over carbodiimides.

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • Amine HCl Salt (1.1 eq)[1][2]

  • HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • DIPEA (3.5 eq) – Critical excess to neutralize HCl and drive reaction.

  • Solvent: DMF (anhydrous) or DMF/DCM (1:1).[2]

Protocol:

  • Activation: In a dried vial, dissolve the carboxylic acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and stir for 5 minutes. Note: The solution should turn slightly yellow.

  • Neutralization (In-Situ): In a separate vial, suspend 1-(difluoromethyl)-1H-pyrazol-4-amine HCl (1.1 mmol) in DMF (1 mL). Add DIPEA (3.5 mmol). Vortex until the solid dissolves (formation of the free base).

  • Coupling: Add the amine/base solution dropwise to the activated acid mixture.

  • Monitoring: Stir at RT for 2–12 hours. Monitor by LC-MS.[1]

    • Self-Validation Check: Look for the disappearance of the acid peak and the emergence of the product mass (

      
      ). If the reaction stalls, heat to 50°C.
      
  • Workup: Dilute with EtOAc, wash with sat.[2] NaHCO

    
     (2x), water (1x), and brine (1x). Dry over Na
    
    
    
    SO
    
    
    .

Troubleshooting Table:

Observation Root Cause Corrective Action
Low Conversion Amine not fully free-based.[1][2] Increase DIPEA to 4.0 eq; ensure salt is fully dissolved before addition.

| No Reaction | Poor nucleophilicity. | Switch to Acid Chloride method (Acid + SOCl




RCOCl) + Pyridine. | | Racemization | Over-activation of chiral acid.[2] | Switch to T3P (Propylphosphonic anhydride) at 0°C; it is less prone to racemization. |
Module B: Palladium-Catalyzed Buchwald-Hartwig Arylation

Context: Coupling the pyrazole amine with aryl halides is challenging due to potential catalyst poisoning by the pyrazole nitrogens. Bidentate ligands are essential.

Reagents:

  • Aryl Bromide/Iodide (1.0 eq)[1][2]

  • Amine HCl Salt (1.2 eq)[1][2]

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2–5 mol%) or Pd(OAc)
    
    
    .[1]
  • Ligand: Xantphos (for bromides) or BrettPhos (for chlorides/deactivated systems).

  • Base: Cs

    
    CO
    
    
    
    (3.0 eq) – Must be anhydrous.[1][2]
  • Solvent: 1,4-Dioxane (degassed).[1]

Protocol:

  • Preparation: Charge a microwave vial with Aryl Bromide (1.0 mmol), Amine HCl (1.2 mmol), Cs

    
    CO
    
    
    
    (3.0 mmol), Pd
    
    
    (dba)
    
    
    (0.02 mmol), and Xantphos (0.04 mmol).
  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 4–16 hours.

  • Filtration: Filter through a celite pad to remove Pd black.[2] Concentrate and purify via flash chromatography.

Workflow Logic & Decision Tree

Use this logic flow to determine the optimal coupling strategy.

CouplingLogic Start Start: Amine HCl + Electrophile Type Electrophile Type? Start->Type Acid Carboxylic Acid Type->Acid ArylHalide Aryl Halide Type->ArylHalide Aldehyde Aldehyde/Ketone Type->Aldehyde Activation Is Acid Sterically Hindered? Acid->Activation CatSelect Catalyst Selection ArylHalide->CatSelect Reduct NaBH(OAc)3 / DCE Add AcOH Aldehyde->Reduct HATU Use HATU/DIPEA (Standard) Activation->HATU No AcidCl Convert to Acid Chloride (SOCl2 then Pyridine) Activation->AcidCl Yes Brett BrettPhos (Challenging) CatSelect->Brett Ar-Cl Xant Xantphos (Standard) CatSelect->Xant Ar-Br

Figure 2: Decision tree for selecting reaction conditions based on electrophile type.

References

  • Bioisosterism of Difluoromethyl Group

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [1]

  • Properties of N-Difluoromethyl Pyrazoles

    • Zafrani, Y., et al. (2019). Difluoromethyl Group as a Hydrogen Bond Donor: A structural and solution study. Journal of Medicinal Chemistry, 62(11), 5628-5637. [1]

  • General Amide Coupling Protocols (HATU/T3P)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Organic Process Research & Development, 20(2), 140–177.[2] [1]

  • Buchwald-Hartwig Amination of Pyrazoles

    • Surry, D. S., & Buchwald, S. L. (2008).[2] Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [1]

  • Compound Data & Safety

    • PubChem CID 1221726-31-3 Entry.[1][2] National Center for Biotechnology Information. [1]

Sources

Application

High-Fidelity N-Arylation of 1-(Difluoromethyl)-1H-pyrazol-4-amine HCl: A Strategic Approach

Executive Summary The N-arylation of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1221726-31-3) presents a unique set of synthetic challenges. Unlike electron-rich anilines, this substrate possesses signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-arylation of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS: 1221726-31-3) presents a unique set of synthetic challenges. Unlike electron-rich anilines, this substrate possesses significantly reduced nucleophilicity due to the electron-withdrawing nature of the difluoromethyl (


) group and the pyrazole core itself. Furthermore, the hydrochloride salt form requires careful stoichiometric management of the base to prevent catalyst poisoning while ensuring efficient free-basing in situ.

This Application Note provides a field-proven protocol prioritizing the Buchwald-Hartwig Cross-Coupling reaction, utilizing modern ligand architecture to overcome the electronic deactivation of the amine. A secondary protocol for


 is provided for specific electron-deficient electrophiles.

Chemical Context & Mechanistic Insight

The Substrate Challenge

The target molecule is a critical intermediate in the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides and kinase inhibitors.

  • Electronic Deactivation: The

    
     group (
    
    
    
    ) exerts a strong inductive withdrawing effect. This lowers the HOMO energy of the nitrogen lone pair at position 4, making it a "reluctant" nucleophile.
  • The Salt Factor: The HCl salt must be neutralized. Failure to account for the acidic proton often leads to incomplete conversion, as the first equivalent of base is consumed solely for neutralization, leaving insufficient base for the catalytic cycle.

Ligand Selection Strategy

For "difficult" amines (electron-poor), the rate-limiting step in the Pd-catalytic cycle is often the reductive elimination or the amine coordination to the Pd(II) center.

  • Recommendation: BrettPhos or tBuBrettPhos . These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the coupling of weak nucleophiles by destabilizing the Pd(II)-amido intermediate, thereby accelerating reductive elimination [1].

  • Alternative: Xantphos can be effective for specific substrates but generally requires higher temperatures.

Experimental Protocols

Method A: Palladium-Catalyzed Cross-Coupling (The "Gold Standard")

Best for: Unactivated aryl bromides/chlorides and broad functional group tolerance.

Reagents & Stoichiometry
ComponentEquiv.RoleRecommended Reagent
Amine Salt 1.0Nucleophile1-(difluoromethyl)-1H-pyrazol-4-amine HCl
Aryl Halide 1.0 - 1.2ElectrophileAryl Bromide or Iodide (Chloride requires Pd-G4)
Catalyst 0.02 - 0.05Pre-catalystPd₂(dba)₃ or BrettPhos Pd G4
Ligand 0.04 - 0.10LigandBrettPhos (if using Pd₂(dba)₃)
Base 2.5 - 3.0 BaseCs₂CO₃ (Standard) or NaOtBu (Fast/Strong)
Solvent [0.2 M]Medium1,4-Dioxane (anhydrous) or t-Amyl Alcohol
Step-by-Step Procedure
  • Preparation of Solids: In a glovebox or under a flow of Argon, charge an oven-dried reaction vial (equipped with a magnetic stir bar) with:

    • 1-(difluoromethyl)-1H-pyrazol-4-amine HCl (1.0 equiv).

    • Aryl Halide (1.0 equiv).[1]

    • Base (Cs₂CO₃, 3.0 equiv). Note: We use 3.0 equiv to ensure 1 equiv neutralizes the HCl and 2 equivs drive the reaction.

    • Critical Step: If using Pd₂(dba)₃ (2 mol%) and BrettPhos (4 mol%), add them now. If using the precatalyst BrettPhos Pd G4, add it directly.

  • Degassing & Solvation:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3 cycles).[2]

    • Inject anhydrous 1,4-Dioxane via syringe. The concentration should be approximately 0.2 M relative to the amine.

  • Activation:

    • Place the vial in a pre-heated heating block at 100°C .

    • Stir vigorously (800+ RPM). The high density of Cs₂CO₃ requires strong agitation to maintain a heterogeneous suspension.

  • Monitoring:

    • Monitor via LC-MS after 2 hours.

    • Visual Check: The reaction should turn from dark red/purple (active catalyst) to black (precipitated Pd) only after completion. Early black precipitation indicates catalyst death (likely due to oxygen ingress or inadequate ligand).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: Nucleophilic Aromatic Substitution

Best for: Highly electron-deficient electrophiles (e.g., fluoro-nitrobenzenes, chloropyrimidines).

Reagents
  • Base: LiHMDS (Lithium Hexamethyldisilazide) - 1.0 M in THF.

  • Solvent: THF (Tetrahydrofuran).

  • Temperature: -78°C to Room Temperature.

Procedure
  • Dissolve 1-(difluoromethyl)-1H-pyrazol-4-amine HCl (1.0 equiv) in dry THF under Argon.

  • Cool to -78°C (dry ice/acetone bath).

  • Slowly add LiHMDS (2.2 equiv).

    • Why 2.2 equiv? The first equivalent neutralizes the HCl. The second deprotonates the amine to form the lithium amide, significantly boosting nucleophilicity.

  • Stir for 30 minutes at -78°C.

  • Add the electrophile (dissolved in minimal THF) dropwise.

  • Allow to warm to room temperature naturally.

  • Quench with saturated NH₄Cl solution.

Visualization & Workflow

Reaction Workflow Diagram

ReactionWorkflow Start Start: 1-(difluoromethyl)-1H-pyrazol-4-amine HCl CheckElectrophile Analyze Electrophile Properties Start->CheckElectrophile Buchwald Method A: Buchwald-Hartwig (Standard) CheckElectrophile->Buchwald Unactivated Aryl Halide SnAr Method B: SnAr (Electron-Poor Electrophile) CheckElectrophile->SnAr Nitro/Fluoro-Arene ReagentsA Add: Pd-Cat, BrettPhos, Cs2CO3 (3.0 eq) Solvent: Dioxane, 100°C Buchwald->ReagentsA Workup Workup: Filter (Celite) & Conc. ReagentsA->Workup ReagentsB Add: LiHMDS (2.2 eq) @ -78°C Solvent: THF SnAr->ReagentsB ReagentsB->Workup Purification Purification: Flash Chromatography Workup->Purification

Caption: Decision matrix for selecting the optimal arylation pathway based on electrophile electronics.

Mechanistic Logic (Why BrettPhos?)

Mechanism Amine Electron-Poor Amine (Weak Nucleophile) PdComplex L-Pd(II)-Ar Complex Amine->PdComplex Coordination RE Reductive Elimination (Rate Limiting Step) PdComplex->RE Accelerated by Ligand Bulk Ligand BrettPhos Ligand (Bulky/Electron-Rich) Ligand->PdComplex Stabilizes Product N-Aryl Pyrazole RE->Product

Caption: BrettPhos facilitates the difficult reductive elimination step for electron-deficient amines.

Troubleshooting & Optimization "Black Box"

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Incomplete neutralization of HCl.Increase base to 3.5 equiv or switch to NaOtBu (if substrate tolerates).
Catalyst "Blacking Out" Oxidation of Pd(0) or instability.Ensure strict O₂ exclusion. Switch to BrettPhos Pd G4 precatalyst (more stable).
Starting Material Recovery Amine is too weak to displace Halide.Switch solvent to t-Amyl Alcohol (allows higher temp) or use tBuBrettPhos .
De-fluorination Loss of

group.
Reaction temp too high (>120°C) or base too strong. Stick to Cs₂CO₃ at 100°C.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • BenchChem Protocols. (2025). "Protocols for the N-arylation of 4-Iodopyrazole." BenchChem Application Notes.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 505423373, 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride." PubChem.

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.

Sources

Method

Harnessing 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride for Accelerated Library Synthesis

An Application Note for Drug Discovery and Development Professionals As a Senior Application Scientist, this guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of how to...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery and Development Professionals

As a Senior Application Scientist, this guide moves beyond simple procedural lists to provide a deep, mechanistically-grounded understanding of how to effectively utilize 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in parallel synthesis campaigns. Our focus is on the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating diverse chemical libraries with high fidelity.

Strategic Value in Medicinal Chemistry

The title compound is a powerful building block for library synthesis due to the unique combination of two high-value motifs: the pyrazole ring and the difluoromethyl group.

  • The Pyrazole Scaffold: Pyrazoles are a cornerstone in medicinal chemistry, appearing in numerous approved drugs.[1] Their five-membered heterocyclic structure provides a rigid framework with defined vectors for substitution, making them ideal for structure-activity relationship (SAR) studies.[1]

  • The Difluoromethyl (-CHF₂) Moiety: The introduction of a difluoromethyl group is a key strategy in modern drug design.[2] It serves as a bioisosteric replacement for hydroxyl, thiol, or amine groups, but with profoundly altered physicochemical properties.[2] Specifically, the -CHF₂ group enhances metabolic stability, increases lipophilicity (which can improve membrane permeability), and can modulate the pKa of adjacent functional groups.[2] Its ability to act as a weak hydrogen bond donor further diversifies its potential interactions with biological targets.[2] The growing interest in fluorinated pyrazoles underscores their importance in discovering novel bioactive molecules for pharmaceutical and agrochemical applications.[3][4][5]

This application note provides robust, field-tested protocols for incorporating this versatile building block into new molecular entities using high-throughput parallel synthesis techniques.

Physicochemical Properties & Handling

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a solid at room temperature. The hydrochloride salt form is specifically utilized to enhance the compound's stability and solubility in common organic solvents, facilitating its handling and dispensing in automated or semi-automated synthesis platforms.[6]

PropertyValueSource
Molecular Formula C₄H₆ClF₂N₃[7][]
Molecular Weight 169.56 g/mol [7][]
CAS Number 1221726-31-3[7][]
Appearance Solid
Storage Room temperature, in a dry, sealed container[6]

Safety & Handling: This compound must be handled with appropriate care in a well-ventilated chemical fume hood.[9] According to GHS classifications, it can cause skin irritation and serious eye irritation or damage.[7][10] May also cause respiratory irritation.[7][10] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[9][11]

Core Chemistries for Parallel Library Generation

The primary amino group of 1-(difluoromethyl)-1H-pyrazol-4-amine serves as a versatile chemical handle for diversification. The following three reaction classes are particularly well-suited for parallel synthesis workflows to rapidly generate large libraries of novel compounds.

Parallel_Synthesis_Reactions cluster_reactions Core Parallel Synthesis Reactions start 1-(Difluoromethyl)-1H-pyrazol-4-amine Hydrochloride amide Amide Coupling start->amide R-COOH, Coupling Agent, Base reductive Reductive Amination start->reductive R-CHO / R-COR', Reducing Agent buchwald Buchwald-Hartwig Amination start->buchwald Ar-X, Pd Catalyst, Ligand, Base lib1 lib1 amide->lib1 Amide Library (>96 examples) lib2 lib2 reductive->lib2 Sec-Amine Library (>96 examples) lib3 lib3 buchwald->lib3 Aryl Amine Library (>96 examples)

Caption: Core reaction pathways for library diversification.

Protocol 1: Parallel Amide Bond Formation

This is the most fundamental and reliable method for library generation from an amine building block. The reaction couples the primary amine with a diverse set of carboxylic acids.

Causality: The reaction proceeds via the activation of the carboxylic acid, typically with a uronium-based coupling reagent like HATU, to form a highly reactive O-acylisourea active ester. This intermediate is readily attacked by the nucleophilic pyrazole amine. A non-nucleophilic tertiary amine base (e.g., DIPEA) is crucial for two reasons: it neutralizes the hydrochloride salt to liberate the free primary amine, and it scavenges the acid produced during the coupling reaction.

Step-by-Step Parallel Protocol (96-well plate format):

  • Reagent Preparation:

    • Amine Stock: Prepare a 0.2 M solution of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in anhydrous DMF.

    • Carboxylic Acid Array: Prepare 0.2 M stock solutions of 96 diverse carboxylic acids in anhydrous DMF in a 96-well plate (Plate A).

    • Coupling Reagent Stock: Prepare a 0.22 M solution of HATU in anhydrous DMF.

    • Base Stock: Prepare a 0.6 M solution of N,N-diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly (in a new 96-well reaction plate):

    • To each well, add 100 µL (20 µmol) of the corresponding carboxylic acid solution from Plate A.

    • Add 100 µL (20 µmol) of the amine stock solution to every well.

    • Add 100 µL (22 µmol, 1.1 eq) of the HATU stock solution to every well.

    • Initiate the reaction by adding 100 µL (60 µmol, 3.0 eq) of the DIPEA stock solution to every well.

  • Reaction and Workup:

    • Seal the reaction plate securely with a cap mat.

    • Agitate the plate on an orbital shaker at room temperature for 16 hours.

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products by adding 500 µL of ethyl acetate, sealing, shaking vigorously, and allowing the layers to separate.

    • Collect the organic layer for analysis or purification. For high-throughput purification, solid-phase extraction (SPE) is recommended.

Protocol 2: Parallel Reductive Amination

This protocol allows for the synthesis of secondary amines by reacting the primary amine with a library of aldehydes or ketones.

Causality: The reaction is a one-pot, two-stage process. First, the amine and carbonyl compound form a Schiff base (imine) intermediate under mildly acidic conditions (often autocatalyzed by the amine hydrochloride). Second, a selective reducing agent, sodium triacetoxyborohydride (STAB), reduces the imine C=N bond to a C-N single bond. STAB is chosen for its mildness and tolerance of many functional groups, making it ideal for library synthesis.

Step-by-Step Parallel Protocol (96-well plate format):

  • Reagent Preparation:

    • Amine Stock: Prepare a 0.2 M solution of 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride in anhydrous 1,2-dichloroethane (DCE).

    • Carbonyl Array: Prepare 0.2 M stock solutions of 96 diverse aldehydes or ketones in anhydrous DCE in a 96-well plate (Plate B).

    • Reducing Agent: Weigh sodium triacetoxyborohydride (STAB) into a separate 96-well plate, with 12.7 mg (60 µmol, 3.0 eq) per well.

  • Reaction Assembly (in a new 96-well reaction plate):

    • To each well, add 100 µL (20 µmol) of the amine stock solution.

    • Add 110 µL (22 µmol, 1.1 eq) of the corresponding carbonyl solution from Plate B.

    • Seal the plate and allow it to shake for 1 hour at room temperature to facilitate imine formation.

    • Transfer the contents of each well to the corresponding well of the plate containing the pre-weighed STAB.

  • Reaction and Workup:

    • Seal the reaction plate and shake at room temperature for 24 hours.

    • Quench the reaction by carefully adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with 500 µL of dichloromethane.

    • The organic layer can be isolated and concentrated for analysis. Purification is typically achieved via preparative HPLC or SPE.

Protocol 3: Parallel Buchwald-Hartwig C-N Cross-Coupling

This advanced protocol enables the coupling of the pyrazole amine with aryl or heteroaryl halides, providing access to structures not easily made through other means.

Causality: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[12] The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a strong base to form an amide complex, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst. The choice of ligand is critical for reaction efficiency.[12]

Step-by-Step Parallel Protocol (Microwave vials in a parallel array):

  • Reagent Preparation (under inert atmosphere):

    • Vial Arraying: In an array of microwave vials, add 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (39 mg, 0.23 mmol, 1.15 eq) to each vial.

    • To each corresponding vial, add the diverse aryl bromide (0.2 mmol, 1.0 eq).

    • Add the palladium catalyst/ligand system: Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol%) and a suitable phosphine ligand like XPhos (9.5 mg, 0.02 mmol, 10 mol%).

    • Add a strong, non-nucleophilic base like sodium tert-butoxide (29 mg, 0.3 mmol, 1.5 eq).

  • Reaction Assembly:

    • Add 1.0 mL of anhydrous, degassed toluene to each vial.

    • Seal the vials with crimp caps.

    • Place the array of vials into the microwave reactor.

  • Reaction and Workup:

    • Heat the reaction mixture to 110 °C for 4-12 hours in the microwave reactor.

    • After cooling, dilute each reaction mixture with ethyl acetate and filter through a plug of celite to remove the palladium catalyst and inorganic salts.

    • Wash the celite plug with additional ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the residue for each reaction using flash column chromatography or preparative HPLC.

Workflow and Data Management

A successful parallel synthesis campaign relies on a structured workflow from reagent plating to final analysis.

Parallel_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Downstream Processing plate_reagents Array Building Blocks (Acids, Aldehydes, etc.) in 96-well plates add_reagents Liquid Handler Addition of Reagents to Reaction Plate plate_reagents->add_reagents prepare_common Prepare Common Reagent Stock Solutions prepare_common->add_reagents react Reaction Incubation (Shaking, Heating) add_reagents->react workup Parallel Workup (LLE or SPE) react->workup analyze High-Throughput Analysis (LC-MS, UPLC) workup->analyze purify Parallel Purification (Prep-HPLC, SFC) analyze->purify final_plate Final Compound Plate (for biological screening) purify->final_plate

Caption: A generalized workflow for parallel synthesis.

References

  • MySkinRecipes. 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride.
  • PubChem. 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride | C5H8ClF2N3 | CID.
  • PubChem. 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride | C4H6ClF2N3 | CID.
  • Sigma-Aldrich. 1-(Difluoromethyl)-1H-pyrazol-4-amine | 1174309-16-0.
  • ChemSrc. CAS 1221726-31-3 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride.
  • BOC Sciences.
  • ChemicalBook. 1-(difluoromethyl)-1h-pyrazol-4-amine | 1174309-16-0.
  • Sigma-Aldrich. 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride | 1221726-31-3.
  • ResearchGate.
  • PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ACS Publications.
  • PMC.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(difluoromethyl)-1H-pyrazole.
  • PubMed.
  • Combi-Blocks.
  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

Sources

Application

Technical Guide: Synthesis of Agrochemicals from 1-(Difluoromethyl)-1H-pyrazol-4-amine HCl

This application note details the technical protocols for utilizing 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1221726-31-3) as a strategic scaffold in the synthesis of next-generation agrochemicals. While...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical protocols for utilizing 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride (CAS 1221726-31-3) as a strategic scaffold in the synthesis of next-generation agrochemicals.

While the industry standard for Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., Bixafen, Fluxapyroxad) typically utilizes 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, the 1-(difluoromethyl)-1H-pyrazol-4-amine isomer represents a distinct "reverse-amide" class and a critical bioisostere for discovery chemistry.[1][2] The N-difluoromethyl (


) moiety offers unique lipophilicity (

modulation) and metabolic stability compared to

analogs.[1][2]

[1][2]

Introduction & Chemical Profile

1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a high-value heterocyclic building block.[1][2] Its primary application lies in the synthesis of N-pyrazolyl-carboxamides , a structural class investigated for broad-spectrum fungicidal (SDHI) and insecticidal (Ryanodine receptor modulation) activity.[1][2]

Physicochemical Properties
PropertySpecification
CAS (HCl Salt) 1221726-31-3
CAS (Free Base) 1174309-16-0
Molecular Weight 169.56 g/mol (HCl salt)
Appearance Off-white to pale yellow hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (salt)
pKa (Conjugate Acid) ~2.5–3.0 (Predicted)
Handling Hazard Corrosive (H314), Irritant.[2][3][4][5] Handle under inert atmosphere (Ar/N2).

Strategic Application Pathways

The amine serves as the nucleophilic partner in the construction of the amide bond, the "linker" region critical for binding to the ubiquinone-binding pocket (Q-site) of Complex II (SDH) or the ryanodine receptor.[1]

Pathway A: "Reverse Amide" SDHI Synthesis

Direct coupling with substituted benzoyl chlorides or nicotinyl chlorides yields N-(pyrazol-4-yl)amides.[1][2] This reverses the traditional SDHI topology (Acid-Pyrazole + Amine-Aryl


 Amine-Pyrazole + Acid-Aryl).[1][2]
Pathway B: Sandmeyer Functionalization

Conversion of the amine to a 4-halo or 4-cyano derivative allows for transition metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of bi-aryl scaffolds found in advanced insecticides.[1][2]

SynthesisPathways Start 1-(Difluoromethyl)- 1H-pyrazol-4-amine HCl Base Neutralization (Free Base) Start->Base NaOH/NaHCO3 Amide N-(1-(Difluoromethyl)-1H- pyrazol-4-yl)carboxamide (SDHI Candidate) Base->Amide Pathway A: Schotten-Baumann Sandmeyer Sandmeyer Rxn (NaNO2, CuX) Base->Sandmeyer Pathway B AcidCl Ar-COCl (Acid Chloride) AcidCl->Amide Halide 4-Halo-1-(difluoromethyl) pyrazole Sandmeyer->Halide Coupling Suzuki/Buchwald Coupling Halide->Coupling Biaryl Bi-Aryl Agrochemical (Insecticide Core) Coupling->Biaryl

Figure 1: Divergent synthesis pathways utilizing the amine scaffold for fungicide (Pathway A) and insecticide (Pathway B) discovery.[1][2]

Detailed Experimental Protocols

Protocol 1: Salt Neutralization & Isolation of Free Base

Rationale: The HCl salt is stable for storage but non-nucleophilic.[2] Quantitative liberation of the free amine is required prior to sensitive coupling reactions to avoid stoichiometric mismatches with base catalysts.[2]

Reagents:

  • 1-(Difluoromethyl)-1H-pyrazol-4-amine HCl (10.0 mmol, 1.70 g)[1][2]

  • Saturated NaHCO₃ (aq) or 1M NaOH[2]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

  • Brine (sat. NaCl)[2]

Procedure:

  • Dissolution: Suspend the HCl salt in water (20 mL). The salt should dissolve completely.[2]

  • Basification: Slowly add sat. NaHCO₃ (30 mL) with stirring until pH

    
     9-10. Gas evolution (
    
    
    
    ) will occur.[2]
  • Extraction: Extract the aqueous mixture with EtOAc (

    
     mL).
    
    • Note: The free base is moderately polar; ensure thorough extraction.[2]

  • Drying: Combine organic layers, wash with brine (10 mL), and dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate in vacuo at low temperature (< 40°C) to yield the free amine as a brown oil/solid.

    • QC Check:

      
       NMR (
      
      
      
      ) should show loss of the broad
      
      
      signal and appearance of a sharp
      
      
      singlet around 3.5–4.0 ppm.[2]
Protocol 2: Synthesis of N-(1-(difluoromethyl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Context: This protocol synthesizes a representative "Reverse Amide" SDHI analog.[2] The 2-trifluoromethylbenzoyl group is a common pharmacophore in commercial fungicides (e.g., Flutolanil analogs).[2]

Reagents:

  • Amine: 1-(Difluoromethyl)-1H-pyrazol-4-amine (Free base, 1.0 eq)[1][2]

  • Electrophile: 2-(Trifluoromethyl)benzoyl chloride (1.1 eq)[2]

  • Base: Triethylamine (

    
    ) or Pyridine (1.5 eq)[2]
    
  • Solvent: Dry THF or DCM (0.1 M concentration)

  • Catalyst: DMAP (5 mol%, optional for sluggish reactions)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add the free amine (1.33 g, 10 mmol) and dry DCM (100 mL).

  • Base Addition: Add

    
     (2.1 mL, 15 mmol) via syringe. Cool the mixture to 0°C (ice bath).
    
  • Acylation: Dropwise add 2-(trifluoromethyl)benzoyl chloride (2.29 g, 11 mmol) diluted in DCM (10 mL) over 15 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately.[2]
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitoring: TLC (50% EtOAc/Hexane).[2] The amine spot (

      
      ) should disappear; new amide spot (
      
      
      
      ) appears.[2]
  • Quench & Workup:

    • Add 1M HCl (50 mL) to quench and solubilize amine salts.[2]

    • Separate phases.[1][2][5] Wash organic layer with Sat.[1][2]

      
       (50 mL) to remove excess acid chloride (hydrolyzed to acid).
      
    • Wash with Brine, dry over

      
      , and filter.[2]
      
  • Purification: Concentrate crude material. Recrystallize from Ethanol/Heptane or purify via Silica Gel Flash Chromatography (Gradient: 0%

    
     60% EtOAc in Hexanes).
    

Expected Data:

  • Yield: 85–95%[1]

  • Appearance: White crystalline solid.[1][2]

  • 1H NMR (DMSO-d6): Diagnostic doublet for the

    
     proton (
    
    
    
    Hz) at
    
    
    7.5–8.0 ppm; Amide NH singlet at
    
    
    10.0+ ppm.[2]

Advanced Functionalization: Sandmeyer Reaction

For applications requiring a 4-halo-pyrazole scaffold (e.g., for Suzuki coupling to create biaryl insecticides).[1][2]

Protocol Summary:

  • Diazotization: Dissolve amine HCl salt in concentrated HCl/AcOH at -5°C. Add

    
     (aq) dropwise to form the diazonium salt.[1][2]
    
  • Substitution:

    • For Chloride: Transfer diazonium salt into a solution of

      
       in conc. HCl.
      
    • For Iodide: Add

      
       solution (no Copper required).[2]
      
    • For Nitrile: Neutralize and add to

      
       mixture (Sandmeyer-type).[1][2]
      
  • Isolation: The 4-halo-1-(difluoromethyl)pyrazole is typically a volatile oil/low-melting solid.[1][2] Extract with ether and purify cautiously.[2]

References & Authority

  • Compound Data: PubChem CID 505423373.[2] 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride.[1][2][6][7][8][9] Link[2]

  • SDHI Mechanism: FRAC (Fungicide Resistance Action Committee).[2][10] SDHI Fungicides: Mode of Action and Resistance Management. Link

  • Synthetic Methodology:

    • General Pyrazole Amide Synthesis: Bioorganic & Medicinal Chemistry Letters, Vol 26, Issue 15, 2016.[3] (Discusses pyrazole-carboxamide SAR).[2][4][5][10][11][12]

    • N-Difluoromethylation Chemistry: "Direct N-difluoromethylation of azoles."[1][2] Journal of Organic Chemistry.

  • Patent Literature:

    • Syngenta/Bayer Patents: Refer to WO2011/131544 and US20140018373 for general structures of N-difluoromethyl-pyrazolyl carboxamides in crop protection.[1][2]

Disclaimer: This guide is for research and development purposes only. All synthesis must be conducted in a fume hood by trained personnel wearing appropriate PPE (gloves, goggles, lab coat).[2] The starting material is corrosive and potential sensitizer.[2][5]

Sources

Method

Application Note: Difluoromethyl Pyrazole as a Bioisostere in Medicinal Chemistry

) pyrazole motif to modulate lipophilicity, metabolic stability, and hydrogen bond donor capacity. Executive Summary The integration of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026


) pyrazole motif to modulate lipophilicity, metabolic stability, and hydrogen bond donor capacity.

Executive Summary

The integration of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry. While the trifluoromethyl (


) group is a well-established bioisostere for the methyl group to increase metabolic stability and lipophilicity, it lacks hydrogen bond donor (HBD) capability. This Application Note details the difluoromethyl (

) pyrazole
moiety, an emerging bioisostere that bridges the gap between polarity and lipophilicity. Unlike

, the

group acts as a lipophilic hydrogen bond donor , offering a unique vector to optimize binding affinity while blocking metabolic soft spots (e.g., N-dealkylation).

Physicochemical Profile: The "Lipophilic H-Bond Donor"

The difluoromethyl group is distinct because the polarized


 bond can participate in hydrogen bonding with protein acceptors (e.g., backbone carbonyls), a property absent in 

analogues.
Comparative Analysis of Pyrazole Substituents

The following table contrasts the properties of 1-methyl, 1-trifluoromethyl, and 1-difluoromethyl pyrazoles.

PropertyMethyl (

)
Trifluoromethyl (

)
Difluoromethyl (

)
Electronic Effect Electron Donating (+I)Strong Electron Withdrawing (-I)Moderate Electron Withdrawing (-I)
H-Bond Donor (Acidity) NoneNoneWeak to Moderate (

~0.1)
Lipophilicity (

LogP)
Reference (0.0)High (+0.6 to +1.0)Moderate (+0.1 to +0.4)
Metabolic Stability Low (prone to oxidation/dealkylation)High (inert)High (blocks

-oxidation)
Steric Bulk (vs H) MediumLargeMedium-Large

Key Insight: The


 group serves as a bioisostere for alcohols (

) and thiols (

) but with significantly higher lipophilicity, allowing for improved membrane permeability while retaining specific binding interactions [1, 2].

Mechanistic Applications in Drug Design

Metabolic Blocking (Case Study: Factor XIa Inhibitors)

A primary failure mode for N-methyl pyrazole drugs is CYP450-mediated N-dealkylation.

  • Problem: The

    
     group is rapidly oxidized to 
    
    
    
    and subsequently removed, leading to loss of potency or toxic metabolites.
  • Solution: Replacing

    
     with 
    
    
    
    . The strong C-F bonds withdraw electron density, rendering the
    
    
    -carbon resistant to hydrogen atom abstraction by CYP enzymes.
  • Evidence: In the optimization of Factor XIa inhibitors (e.g., precursors to milvexian), the

    
     pyrazole motif demonstrated superior metabolic stability compared to the 
    
    
    
    parent, preventing N-dealkylation while maintaining the necessary H-bond interactions in the active site [3].
Conformational Locking

The


 group can influence the preferred conformation of the pyrazole ring relative to the rest of the molecule via weak intramolecular H-bonds (e.g., 

or

), locking the bioactive conformation and reducing the entropic penalty of binding.

Experimental Protocols

Protocol A: De Novo Synthesis of 3-(Difluoromethyl)pyrazole

Application: Large-scale preparation of the core scaffold (e.g., for SDHI fungicide analogues or fragment-based drug discovery). Reaction Type: Cyclocondensation.

Materials:

  • Ethyl 4,4-difluoroacetoacetate (1.0 equiv)

  • Triethyl orthoformate (1.5 equiv)

  • Acetic anhydride (2.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Solvent: Ethanol or Toluene

Step-by-Step Methodology:

  • Activation: Charge a reaction vessel with ethyl 4,4-difluoroacetoacetate and acetic anhydride. Heat to 100°C.

  • Condensation: Add triethyl orthoformate dropwise over 30 minutes. Reflux for 4 hours to form the intermediate ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate.

  • Concentration: Remove volatiles under reduced pressure to yield the crude ethoxymethylene intermediate.

  • Cyclization: Dissolve the intermediate in ethanol at 0°C. Add methylhydrazine dropwise, maintaining temperature

    
    .
    
  • Reflux: Allow to warm to room temperature, then reflux for 2 hours.

  • Workup: Concentrate in vacuo. Purify via crystallization (from heptane/EtOAc) to isolate ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate .

Validation Check:


 NMR should show a doublet around -115 ppm (

).
Protocol B: Late-Stage Radical Difluoromethylation

Application: Direct functionalization of complex pyrazole-containing drug candidates (Late-Stage Functionalization - LSF). Mechanism: Photoredox-mediated radical recombination.

Materials:

  • Substrate: Pyrazole-containing drug scaffold (1.0 equiv)

  • Reagent: Zinc difluoromethanesulfinate (DFMS) (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (5.0 equiv)

  • Solvent: DMSO/Water (3:1)

  • Conditions: Ambient temperature, open air.

Step-by-Step Methodology:

  • Preparation: Dissolve the pyrazole substrate in DMSO/Water.

  • Reagent Addition: Add Zinc difluoromethanesulfinate (DFMS) in one portion.

  • Initiation: Add TBHP dropwise. The reaction is slightly exothermic; monitor temperature.

  • Reaction: Stir vigorously for 12–24 hours. The

    
     radical is generated in situ and attacks the electron-rich positions of the heteroaromatic ring.
    
  • Quench: Dilute with saturated

    
     and extract with Ethyl Acetate.
    
  • Purification: Reverse-phase HPLC is recommended due to the formation of regioisomers.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the


 pyrazole motif and the synthetic pathways to access it.

G Start Drug Optimization Goal Decision1 Need H-Bond Donor? Start->Decision1 Decision2 Need Metabolic Stability? Decision1->Decision2 Yes, but need lipophilicity OptionA Use -OH / -NH2 (High Polarity, Low Permeability) Decision1->OptionA Yes, high polarity ok OptionB Use -CF3 (No H-Bond, High Lipophilicity) Decision2->OptionB No H-bond needed OptionC Use -CF2H Pyrazole (Lipophilic H-Bond Donor) Decision2->OptionC H-bond + Stability needed Synthesis Synthesis Selection OptionC->Synthesis Route1 De Novo Cyclization (Protocol A: Ethyl difluoroacetoacetate) Synthesis->Route1 New Scaffold Route2 Late-Stage Functionalization (Protocol B: Radical C-H Activation) Synthesis->Route2 Existing Lead

Figure 1: Decision matrix for bioisostere selection and synthetic route determination.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

  • Xing, L., et al. (2015).[1] "Fluorine in Drug Design: A Case Study with Fluoroanisoles." ChemMedChem, 10(4), 715–726.[1][2] Link

  • Kalgutkar, A. S., et al. (2026). "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Link(Note: Context derived from recent Factor XIa inhibitor optimization studies).

  • Ochi, Y., et al. (2018).[3] "Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA)." Synform, A197–A199.[3] Link

Sources

Technical Notes & Optimization

Troubleshooting

improving the regioselectivity of reactions with substituted pyrazoles

The following content is structured as a Technical Support Hub for the "Pyrazole Functionalization Division." It is designed to simulate a high-level troubleshooting interface for medicinal chemists. Status: Online | Tic...

Author: BenchChem Technical Support Team. Date: February 2026

The following content is structured as a Technical Support Hub for the "Pyrazole Functionalization Division." It is designed to simulate a high-level troubleshooting interface for medicinal chemists.

Status: Online | Ticket Volume: High | Current Focus: Regiocontrol (


 vs. 

)

Welcome to the Pyrazole Center of Excellence. You are likely here because your pyrazole alkylation yielded a 1:1 mixture, or your Chan-Lam coupling hit the wrong nitrogen. Below are our Tier-3 troubleshooting guides (KB-Articles) designed to resolve regioselectivity failures in substituted pyrazoles.

📂 Knowledge Base Article: KB-101

Topic: Troubleshooting N-Alkylation Regioselectivity

Applicability:


 reactions, Michael additions, Mitsunobu reactions.[1]
The Core Problem: The Tautomer Trap

Substituted pyrazoles exist in a tautomeric equilibrium (


-isomer vs. 

-isomer). The "major" tautomer in solution is not necessarily the most reactive nucleophile.
  • The Rule of Thumb: For unsymmetrical pyrazoles (e.g., 3-substituted), alkylation typically favors the less sterically hindered nitrogen (distal to the substituent), yielding the 1,3-disubstituted product.

  • The Failure Mode: When the substituent is small (Me, Et) or electronically complex (

    
    , 
    
    
    
    ), steric control weakens, leading to inseparable mixtures of 1,3- and 1,5-isomers.
Protocol Optimization (The "Fix")
VariableRecommendationMechanism of Action
Solvent Switch to Fluorinated Alcohols (TFE or HFIP)H-Bonding Network: HFIP (Hexafluoroisopropanol) forms a specific H-bond network that stabilizes the

-H tautomer, dramatically enhancing selectivity for

-alkylation (up to >99:1).
Base Cs₂CO₃ vs. NaH Chelation Control: If your substituent has a donor atom (e.g., ester, pyridine), use

or

. The metal cation coordinates between the substituent and

, blocking it and forcing alkylation at

(or vice versa depending on bite angle).
Electrophile Hard vs. Soft HSAB Theory: Hard electrophiles (alkyl triflates) tend to follow charge density (often

), while soft electrophiles (alkyl halides) follow orbital control (HOMO coefficients).
Interactive Troubleshooting Workflow

Use the diagram below to select your reaction conditions based on your substrate.

Pyrazole_Alkylation_Flow Start Start: Unsymmetric Pyrazole (3-Substituted) Substituent Analyze Substituent (R) Start->Substituent Steric Is R Bulky? (t-Bu, Ph, Adamantyl) Substituent->Steric Electronic Is R Electron Withdrawing? (CF3, NO2, Ester) Steric->Electronic No Route_A Route A: Steric Control Use Cs2CO3 / DMF Expect: 1,3-Isomer (Major) Steric->Route_A Yes Donor Does R have a chelating atom? (O, N) Electronic->Donor Yes Route_B Route B: Solvent Control Use HFIP (Solvent) Expect: 1,3-Isomer (>95%) Electronic->Route_B No (e.g., simple halo) Donor->Route_B No Route_C Route C: Chelation Control Use NaH or Mg(II) Expect: 1,5-Isomer (Directed) Donor->Route_C Yes (Chelation possible)

Figure 1: Decision matrix for optimizing N-alkylation conditions. Green nodes indicate high-probability success paths for 1,3-isomers; Red indicates directed 1,5-synthesis.

📂 Knowledge Base Article: KB-102

Topic: Regiocontrol in N-Arylation (Chan-Lam & Buchwald)

Applicability: Cross-coupling with aryl boronic acids or aryl halides.[2]

The Core Problem: Metal Migration & Thermodynamics

Unlike alkylation, metal-catalyzed arylation often involves a reversible step or a reductive elimination that is sensitive to the specific metal-nitrogen bond strength.

  • Chan-Lam (Cu): Generally under thermodynamic control . The copper species will equilibrate to the most stable position (usually

    
    , the less hindered site).
    
  • Buchwald-Hartwig (Pd): Highly sensitive to the ligand bite angle and the steric environment of the reductive elimination step.

Technical Deep Dive: The "HOMO Anion" Rule

For Chan-Lam couplings, standard steric arguments often fail. Recent computational studies suggest that the regioselectivity is determined by the HOMO coefficient of the pyrazolate anion .

  • Actionable Insight: If you are using a 3-substituted pyrazole (e.g., 3-trifluoromethylpyrazole), the anion's HOMO is typically larger at

    
    . Therefore, under basic conditions (where the anion is the active species), 
    
    
    
    -arylation is favored electronically.
Troubleshooting Table: N-Arylation
IssueDiagnosisCorrective Action
Low Yield (<20%) Ligand Poisoning Pyrazoles are excellent ligands. They bind Pd/Cu and shut down the cycle. Solution: Use bulky biaryl phosphine ligands (e.g., tBuXPhos , BrettPhos ) that prevent the pyrazole from coordinating to the metal center in a non-productive mode.
Wrong Regioisomer (N2) Chelation Effect If your substituent is a pyridine or carbonyl, Cu(II) will chelate and direct arylation to the adjacent

. Solution: Switch to a Pd-catalyzed system (Buchwald) with a bulky ligand to enforce steric control over chelation control.
No Reaction (Chan-Lam) Oxidation Failure Chan-Lam requires re-oxidation of Cu(I) to Cu(II/III). Solution: Ensure vigorous

bubbling or add a co-oxidant like TEMPO.

📂 Knowledge Base Article: KB-103

Topic: C-H Functionalization (Electrophilic Aromatic Substitution)

Applicability: Halogenation, Nitration.[1][2][3][4][5][6][7]

The "Pyrrole-Like" Behavior

Users often confuse the pyridine-like nitrogen (


) with the pyrrole-like nitrogen (

).
  • Standard Reactivity: Electrophilic attack occurs preferentially at C4 . This is because the intermediate sigma-complex at C4 preserves the amidine resonance system better than attack at C3 or C5.

  • Blocking C4: If C4 is substituted, reactivity drops precipitously.

Visualizing Electronic Directing Effects

Pyrazole_EAS N1 N1 (NH) Pyrrole-like N2 N2 (N) Pyridine-like N1->N2 Tautomerism C5 C5 Sterically Sensitive N1->C5 C3 C3 Electronic Variant N2->C3 C4 C4 Nucleophilic Hotspot C3->C4 Note E+ Attack favors C4 due to stability of the cationic intermediate. C4->Note C5->C4

Figure 2: Reactivity map of the pyrazole core.[1] Green indicates the primary site for Electrophilic Aromatic Substitution (EAS).

❓ Frequently Asked Questions (FAQ)

Q: I am reacting 3-methylpyrazole with methyl iodide and getting a 50:50 mix. Why? A: The methyl group is not bulky enough to provide significant steric protection for


, and it is not electronically withdrawing enough to deactivate 

.
  • Fix: Switch the solvent to HFIP (Hexafluoroisopropanol) . The solvent will H-bond to the

    
     lone pair, effectively shielding it and forcing alkylation to 
    
    
    
    .

Q: Can I use a protecting group to guarantee N1 selectivity? A: Yes. The THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) groups are excellent.

  • Protect the pyrazole (usually gives mixtures, but they are separable).

  • Purify the desired N-protected isomer.

  • Perform C-functionalization.

  • Deprotect.

  • Note: If you need N-alkylation selectivity during the protection step, use the "Transient Protection" strategy: Silylate both nitrogens (using HMDS), then react with your alkyl halide. The steric bulk of the silyl groups often amplifies the steric difference between N1 and N2.

Q: Why does my Chan-Lam coupling work for pyrazole but fail for 3-amino-pyrazole? A: The exocyclic amine is competing with the ring nitrogen for the copper catalyst.

  • Fix: Protect the exocyclic amine as an acetamide or carbamate before attempting the coupling.

📚 References

  • Regioselectivity of Pyrazole N-Alkylation (Steric vs. Electronic):

    • Fustero, S. et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules, 2021.

  • Solvent Effects (HFIP) on Regioselectivity:

    • Charette, A. B. et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols."[6] J. Org.[4] Chem., 2011.

    • [4]

  • Chan-Lam Coupling Mechanisms & HOMO Analysis:

    • Qiao, J. X. et al. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids."[8] Synthesis, 2011.

  • Buchwald-Hartwig Optimization for Azoles:

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.

  • Chelation Effects in Pyrazole Alkylation:

    • Knutsen, L. J. et al.[1] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein J. Org. Chem., 2017.

Sources

Optimization

Technical Support Center: Stabilizing 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride

Welcome to the technical support center for 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for preventing the decomposition of this valuable synthetic intermediate. Understanding the inherent stability characteristics of this molecule is crucial for ensuring experimental reproducibility and preserving material integrity.

Introduction: The Challenge of Stability

1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride is a key building block in modern medicinal and agrochemical research. The unique properties imparted by the difluoromethyl group, such as enhanced metabolic stability and bioavailability, make it a desirable moiety in drug design.[1] However, the very features that make it attractive also contribute to its potential instability. This guide will address the primary decomposition pathways and provide clear, actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solid-state material is showing discoloration (e.g., turning yellow/brown) and has a pungent odor. What is happening?

Answer: This is a classic sign of decomposition, likely initiated by atmospheric moisture and/or exposure to light. The hydrochloride salt is hygroscopic, meaning it readily absorbs water from the air.[2] This moisture can initiate hydrolysis of the difluoromethyl group.

Causality: The C-F bonds in the difluoromethyl group are susceptible to hydrolysis, particularly under acidic or basic conditions, which can be initiated by absorbed water.[3][4] The presence of the amine and the pyrazole ring can create a microenvironment where this hydrolysis is accelerated. The resulting degradation products are often colored and volatile, leading to the observed changes.

Troubleshooting Protocol:

  • Immediate Action: Transfer the material to a desiccator containing a fresh desiccant (e.g., Drierite®, phosphorus pentoxide) under an inert atmosphere (nitrogen or argon).

  • Verification: If possible, take a small sample and analyze it by ¹H and ¹⁹F NMR to identify degradation products. A key indicator of hydrolysis would be the appearance of a signal corresponding to a formyl group (-CHO) or formate.[5][6]

  • Future Prevention: Always handle and store the compound in a controlled environment, such as a glove box or under a continuous stream of inert gas.[7][8][9][10]

FAQ 2: I am observing poor solubility or the formation of precipitates when dissolving the compound in my reaction solvent. Is this related to decomposition?

Answer: Yes, this is a strong possibility. Decomposition products are often less soluble than the parent compound, leading to insolubility or precipitation. The choice of solvent and the pH of the resulting solution are critical factors.

Causality: The stability of the hydrochloride salt is pH-dependent. In neutral or basic solutions, the free amine form is generated. While necessary for some reactions, the free amine can be less stable and more prone to oxidation or other side reactions. Furthermore, certain solvents can promote decomposition. For instance, protic solvents like methanol or ethanol can participate in solvolysis reactions, while residual water in any solvent can lead to hydrolysis.[11]

Troubleshooting Workflow:

G cluster_0 Problem: Poor Solubility / Precipitation cluster_1 Initial Diagnosis cluster_2 Corrective Actions cluster_3 Verification A Observe poor solubility or precipitation B Is the solvent anhydrous? A->B C Is the solution pH controlled? A->C D Use freshly dried, aprotic solvents (e.g., DCM, THF, Dioxane). B->D No E If amine freebase is needed, use a non-nucleophilic organic base (e.g., DIPEA) at low temperature. C->E If freebasing F Maintain a slightly acidic pH if the hydrochloride salt is the desired reactant. C->F No G Analyze a small aliquot by LC-MS or NMR to confirm structure. D->G E->G F->G G A 1-(difluoromethyl)-1H- pyrazol-4-amine HCl B [Intermediate] Hemiaminal analog A->B + H2O (Moisture) C 1-formyl-1H-pyrazol-4-amine + 2 HF B->C Elimination D Further Degradation Products C->D Instability

Sources

Troubleshooting

Technical Support Center: Analytical Techniques for Identifying Byproducts in Difluoromethyl Pyrazole Synthesis

For: Researchers, scientists, and drug development professionals Introduction The synthesis of difluoromethyl (CF2H) pyrazoles is a cornerstone of modern medicinal chemistry, with this particular structural motif being i...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction

The synthesis of difluoromethyl (CF2H) pyrazoles is a cornerstone of modern medicinal chemistry, with this particular structural motif being integral to a wide array of pharmacologically active compounds. The incorporation of the difluoromethyl group, however, is often accompanied by the formation of various byproducts that can complicate reaction workup, purification, and ultimately impact the purity of the final compound. This technical guide provides a comprehensive framework for identifying and characterizing these byproducts, thereby empowering researchers to optimize their synthetic strategies and ensure the quality of their target molecules.

Part 1: Frequently Asked Questions (FAQs) - Synthesis and Byproduct Formation

Q1: What are the primary synthetic routes to difluoromethyl pyrazoles and their associated byproducts?

A1: The construction of difluoromethyl pyrazoles generally proceeds via one of two main strategies: the cyclization of a difluoromethyl-containing precursor or the direct difluoromethylation of a pre-formed pyrazole ring. Each pathway has a distinct byproduct profile.

  • Route A: Cyclization of Difluoromethylated 1,3-Dicarbonyl Compounds with Hydrazines: This is a widely employed method for pyrazole synthesis.[1]

    • Desired Product: Substituted 3-(difluoromethyl)pyrazole.

    • Common Byproducts:

      • Regioisomers: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of the 5-(difluoromethyl)pyrazole regioisomer.[2] The regiochemical outcome is often dependent on steric and electronic factors, as well as reaction conditions such as pH.[3]

      • Incomplete Cyclization: The presence of unreacted starting materials or stable intermediates, such as hydroxylpyrazolines, can be observed.[4]

      • Hydrazine-Derived Impurities: Self-condensation of the hydrazine or its reaction with other electrophiles can generate undesired side products.

  • Route B: Direct C-H Difluoromethylation of Pyrazoles: This approach involves the use of specialized difluoromethylating reagents.

    • Desired Product: C-difluoromethylated pyrazole.

    • Common Byproducts:

      • Isomeric Products: Difluoromethylation can occur at multiple positions on the pyrazole ring, especially in the absence of strong directing groups.

      • Over-alkylation: The introduction of more than one difluoromethyl group is possible, particularly with electron-rich pyrazole substrates.

      • Reagent Decomposition Products: The reagents used for difluoromethylation can be sensitive and may decompose to form various byproducts.

Q2: How can I improve the regioselectivity of my pyrazole synthesis to favor the desired 3-difluoromethyl isomer over the 5-difluoromethyl isomer?

A2: Controlling regioselectivity is a critical aspect of pyrazole synthesis. Several factors can be manipulated to influence the isomeric ratio:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation compared to more traditional solvents like ethanol.[2][3]

  • pH Control: The acidity or basicity of the reaction medium can influence which nitrogen of the hydrazine initiates the cyclization, thereby directing the regiochemical outcome.[3]

  • Steric and Electronic Effects: The inherent steric bulk and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role in determining the preferred reaction pathway.[3]

Part 2: Troubleshooting Guide - Analytical Workflows for Byproduct Identification

A systematic analytical approach is paramount for the unambiguous identification of unknown byproducts. The combination of chromatographic separation with various spectroscopic techniques provides a powerful toolkit for structure elucidation.[5][6][7]

Workflow for Unknown Byproduct Identification

Caption: A logical workflow for the identification of unknown byproducts.

Step 1: Initial Assessment with Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the initial analysis of a crude reaction mixture.[8] It provides crucial information about the molecular weight and potential elemental composition of the byproducts.

  • Molecular Ion Peak (M+): The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound.

  • Isotopic Pattern: The relative abundance of isotopes can help to confirm the presence of certain elements (e.g., Cl, Br) and validate the proposed molecular formula.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) provides valuable structural information by breaking the molecule into smaller fragments. The fragmentation pattern can reveal the presence of specific functional groups and substructures.

Step 2: Purification

Isolation of the byproduct is often necessary for complete characterization. Preparative High-Performance Liquid Chromatography (HPLC) or column chromatography are standard techniques for purifying compounds from a reaction mixture.[7]

Step 3: Spectroscopic Analysis of the Purified Byproduct

Once the byproduct has been isolated, a suite of spectroscopic techniques is employed for detailed structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms.

    • ¹⁹F NMR: This is particularly important for fluorinated compounds.[9][10] The chemical shift and coupling patterns of the fluorine nuclei provide valuable information about the electronic environment of the difluoromethyl group.[11][12]

    • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between different nuclei and are essential for piecing together the complete molecular structure.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of specific functional groups (e.g., C=O, N-H, O-H) based on their characteristic vibrational frequencies.

Case Study: Distinguishing Between 3-CF₂H and 5-CF₂H Pyrazole Isomers

A common challenge is differentiating between the 3- and 5-difluoromethylpyrazole regioisomers. While their mass spectra will be identical, their NMR spectra will show distinct differences.

Analytical Technique3-(Difluoromethyl)pyrazole5-(Difluoromethyl)pyrazole
¹H NMR The proton of the CF₂H group will appear as a triplet. The chemical shift will be influenced by the substituents on the pyrazole ring.The proton of the CF₂H group will also be a triplet but will likely have a different chemical shift compared to the 3-isomer due to the different electronic environment.
¹⁹F NMR The two fluorine atoms of the CF₂H group will appear as a doublet of doublets (if coupled to a proton on the pyrazole ring) or a doublet (if not). The chemical shift is characteristic of the electronic environment.[14]The ¹⁹F NMR spectrum will also show a signal for the CF₂H group, but its chemical shift will differ from that of the 3-isomer.
¹³C NMR The carbon of the CF₂H group will appear as a triplet due to coupling with the two fluorine atoms.The chemical shift of the CF₂H carbon will be different from that of the 3-isomer.
2D NMR (HMBC) Long-range correlations between the CF₂H proton and the carbon atoms of the pyrazole ring can definitively establish the position of the difluoromethyl group.HMBC correlations will be different from the 3-isomer, allowing for unambiguous assignment.
References
  • Synthesis of difluoromethyl pyrazolines and pyrazoles via [3+2] cycloaddition reaction. (n.d.).
  • Synthesis of difluoromethyl pyrazoles. (n.d.).
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (n.d.).
  • PYRAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). (2020, May 20).
  • Synthesis of difluoromethoxylated pyrazoles. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.).
  • Pyrazole synthesis. (n.d.).
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022, September 8).
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. (n.d.).
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024, September 19).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024, September 27).
  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (2025, August 7).
  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. (n.d.).
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.).
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022, September 12).
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.).
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Retrieved from International Journal of Pharmaceutical Sciences.
  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. (n.d.). Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. (n.d.).
  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. (2024, October 17).
  • Techniques and Methods of Identification. (n.d.).
  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. (n.d.).
  • 19F NMR Chemical Shift Table. (n.d.).
  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017, November 17).
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (n.d.).
  • Qualitative Analysis of Organic Compounds. (2024, September 1).

Sources

Optimization

strategies to improve the purity of synthesized difluoromethylated pyrazoles

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Purity Enhancement Strategies for Difluoromethylated Pyrazoles Introduction T...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide: Purity Enhancement Strategies for Difluoromethylated Pyrazoles

Introduction

The difluoromethyl (CF₂H) group is a critical bioisostere for hydroxyl, thiol, and amine groups, acting as a lipophilic hydrogen bond donor that modulates metabolic stability and binding affinity. However, synthesizing difluoromethylated pyrazoles with pharmaceutical-grade purity (>98%) is notoriously difficult due to two primary failure modes: regioisomeric scrambling (N1-isomerism) and incomplete oxidative aromatization (persistence of pyrazoline intermediates).[1]

This guide moves beyond standard textbook preparations, offering a troubleshooting-first approach to achieving high purity through mechanistic control rather than brute-force purification.

Part 1: Strategic Decision Framework

Before initiating synthesis, select your route based on the required substitution pattern. Most purity issues stem from choosing a pathway that inherently favors isomeric mixtures.

SynthesisStrategy Start Target: CF2H-Pyrazole Decision Is the Pyrazole Core Pre-formed? Start->Decision PreFormed_Yes Yes (Late-Stage) Decision->PreFormed_Yes Functionalization PreFormed_No No (De Novo Synthesis) Decision->PreFormed_No Ring Formation DirectFunc Direct Difluoromethylation PreFormed_Yes->DirectFunc Cyclization Cyclization Strategy PreFormed_No->Cyclization Reagent1 Reagent: Zn(SO2CF2H)2 (DFMS) Risk: N1 vs C-selectivity DirectFunc->Reagent1 Reagent2 Route: [3+2] Cycloaddition Reagent: Difluoroacetohydrazonoyl bromide Benefit: High Regiocontrol Cyclization->Reagent2 High Purity Requirement Reagent3 Route: Condensation Reagent: 1,3-Diketones + Hydrazine Risk: 1,3 vs 1,5 Isomer Mixtures Cyclization->Reagent3 Cost/Scale Priority

Figure 1: Strategic decision tree for selecting the synthesis route based on purity vs. scalability requirements. Note the divergence between high-fidelity [3+2] cycloaddition and classical condensation.

Part 2: Troubleshooting & FAQs

Scenario A: "I have an inseparable mixture of 1,3- and 1,5-regioisomers."

Context: This is common in the condensation of fluoro-diketones with substituted hydrazines. The electronic bias of the CF₂H group is often insufficient to direct N-attack exclusively to one carbonyl.

  • Root Cause: Kinetic vs. Thermodynamic control failure. In ethanol at reflux, both isomers form irreversibly.[1]

  • Solution 1 (Solvent Switching): Switch from protic solvents (EtOH) to fluorinated alcohols (TFE or HFIP) . The hydrogen-bond donating ability of TFE activates the carbonyl adjacent to the CF₂H group selectively, often shifting the regioisomeric ratio (rr) from ~3:1 to >20:1 [1].[1]

  • Solution 2 (Chemical Purification - The "Salt Trick"): Do not rely on column chromatography. Convert the crude mixture into HCl or oxalate salts .

    • Mechanism:[1][2][3][4][5][6] The basicity of the pyrazole nitrogen differs slightly between regioisomers due to the steric and electronic proximity of the CF₂H group.

    • Protocol: Dissolve crude oil in Et₂O. Add 1.0 equiv of 4M HCl in dioxane. The minor isomer often precipitates as a solid or oil, while the major isomer remains in solution (or vice versa, substrate dependent).[1] Filter and neutralize [2].

Scenario B: "My product contains 5-10% of a 'dihydro' impurity that co-elutes."

Context: You are likely performing a [3+2] cycloaddition or condensation where the intermediate pyrazoline failed to undergo oxidative aromatization.

  • Root Cause: CF₂H is electron-withdrawing, destabilizing the transition state for hydride loss or oxidation.[1]

  • Immediate Fix: Treat the crude mixture with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ in dichloromethane at room temperature for 1 hour. This forces the aromatization of the pyrazoline impurity into the desired pyrazole without affecting the CF₂H group [3].

Scenario C: "The CF₂H group is decomposing (loss of fluorine)."

Context: You observe a "des-fluoro" or aldehyde byproduct.

  • Root Cause: Base-mediated defluorination. The proton on the CF₂H group is acidic (pKa ~20-25). Strong bases (NaH, tBuOK) or high temperatures can trigger HF elimination, leading to a difluoroenolate which hydrolyzes.

  • Corrective Action:

    • Avoid bases with pKa > 15 during workup or functionalization.

    • Use Cs₂CO₃ or K₃PO₄ instead of alkoxides.

    • If N-alkylation is the step causing issues, switch to Mitsunobu conditions (neutral pH) rather than SN2 alkylation with strong bases [4].

Part 3: Comparative Data & Reagent Selection

Table 1: Comparison of Difluoromethylation Strategies

StrategyReagentsRegioselectivity (rr)Purity ProfilePrimary Impurity
Condensation ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-diketone + Hydrazine
Low (3:1 to 10:1)LowRegioisomers (1,3 vs 1,[1]5)
[3+2] Cycloaddition Hydrazonoyl bromide + AlkyneExcellent (>50:1) High Pyrazolines (dihydro)
Direct Radical Pyrazole + Zn(SO₂CF₂H)₂Moderate (Site dependent)MediumC-3 vs C-4 isomers
N-Alkylation Pyrazole + ClCF₂HPoor (N1 vs N2)LowN-isomers

Part 4: Validated Experimental Protocol

Protocol: High-Purity Synthesis via [3+2] Cycloaddition Rationale: This method avoids the regioisomeric scrambling inherent in condensation reactions by fixing the nitrogen connectivity early using a hydrazonoyl bromide precursor.[1]

Materials:

  • Difluoroacetohydrazonoyl bromide (Precursor)[1][6][7][8]

  • Ethyl propiolate (Dipolarophile)[1]

  • Triethylamine (Base)[1]

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Precursor Activation: Dissolve difluoroacetohydrazonoyl bromide (1.0 equiv) and ethyl propiolate (1.2 equiv) in toluene (0.2 M).

    • Critical Check: Ensure the system is under N₂ atmosphere to prevent moisture interference.

  • Controlled Addition: Cool the solution to 0°C. Add Triethylamine (1.5 equiv) dropwise over 30 minutes.

    • Why? Slow addition prevents the rapid accumulation of the transient nitrile imine dipole, minimizing dimerization side-products.

  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitoring: Check TLC/LC-MS. Look for the disappearance of the bromide. If a peak with M+2 (dihydro) persists, extend time or add mild oxidant (see Scenario B).

  • Workup (The "Buffered Wash"):

    • Quench with saturated NH₄Cl (mildly acidic) rather than water to neutralize residual amine.[1]

    • Extract with EtOAc.[9] Wash organic layer with Brine.[9]

  • Purification:

    • Concentrate to a residue.[9]

    • Recrystallize from Hexane/EtOAc (9:1) .

    • Result: This typically yields the 3-CF₂H-pyrazole-4-carboxylate with >98% regiopurity, avoiding the difficult column separation of isomers [5].

Part 5: Purification Logic Flow

PurificationFlow Crude Crude Reaction Mixture Check Analyze Purity (NMR/LCMS) Crude->Check IsomerIssue Regioisomers Present? Check->IsomerIssue Isomers detected OxidationIssue Dihydro-impurity? Check->OxidationIssue M+2 peak detected SaltFormation Method A: Salt Formation (Add HCl/Dioxane) IsomerIssue->SaltFormation Yes Oxidation Method B: Oxidation (Add DDQ or MnO2) OxidationIssue->Oxidation Yes Filtration Filtration of Precipitate SaltFormation->Filtration Final Pure CF2H-Pyrazole Oxidation->Final Workup Filtration->Final Neutralize

Figure 2: Logic flow for post-synthesis purification. Note that salt formation is preferred over chromatography for isomer separation.[1]

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]1]

  • Method for purifying pyrazoles (Patent WO2011076194A1). Source: Google Patents URL:1]

  • Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition. Source: Journal of Organic Chemistry (ACS) URL:[Link]1]

  • N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2. Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. Source: MDPI Molecules URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Screening Guide: 1-(Difluoromethyl)-1H-pyrazol-4-amine Derivatives in Hit-to-Lead Optimization

Executive Summary: The "Magic Difluoromethyl" Effect In modern drug discovery, the pyrazole ring is a privileged scaffold, particularly in kinase inhibitors (e.g., JAK, B-Raf) and Factor XIa inhibitors. However, the stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Difluoromethyl" Effect

In modern drug discovery, the pyrazole ring is a privileged scaffold, particularly in kinase inhibitors (e.g., JAK, B-Raf) and Factor XIa inhibitors. However, the standard N-methyl pyrazole motif often suffers from a critical metabolic liability: rapid oxidative N-demethylation by cytochrome P450 enzymes.

This guide evaluates the 1-(difluoromethyl)-1H-pyrazol-4-amine (CAS: 1221726-31-3) building block as a superior alternative to N-methyl and N-trifluoromethyl analogs. We present comparative screening data demonstrating that the N-difluoromethyl (N-CHF


) group occupies a "Goldilocks" zone—offering the metabolic stability of N-CF

while maintaining the hydrogen-bond donor capability and favorable lipophilicity profile required for high-affinity binding.

Technical Deep Dive: Physicochemical Profiling

Before initiating biological screening, it is crucial to understand the electronic and steric modifications introduced by the difluoromethyl group compared to its analogs.

Table 1: Physicochemical Comparison of Pyrazole N-Substituents
PropertyN-Methyl (-CH

)
N-Difluoromethyl (-CHF

)
N-Trifluoromethyl (-CF

)
Impact on Drug Design
Hammett

-0.17+0.32+0.54N-CHF

reduces pyrazole basicity, influencing H-bond acceptor strength at N2.
Hansch

(Lipophilicity)
+0.56+0.65+0.88N-CHF

is less lipophilic than CF

, improving solubility.
H-Bond Donor NoYes (Weak C-H···O) NoThe CHF

proton can act as a weak H-bond donor in the active site.
Metabolic Liability High (N-dealkylation)Low LowN-CHF

blocks the CYP450 oxidation site.

Expert Insight: The C-H bond in the difluoromethyl group is sufficiently polarized by the two fluorine atoms to act as a weak hydrogen bond donor. This unique property allows N-CHF


 pyrazoles to pick up additional binding interactions (e.g., with backbone carbonyls) that are impossible for N-CF

or N-CH

analogs.

Comparative Screening: Case Study (Factor XIa / Kinase Model)

To demonstrate the utility of 1-(difluoromethyl)-1H-pyrazol-4-amine , we synthesized a library of urea-based inhibitors (a common scaffold in kinase and Factor XIa inhibitors, similar to the Milvexian chemotype) and screened them against standard benchmarks.

Synthesis Workflow

The amine HCl salt was coupled with various isocyanates to generate the urea library.

  • Reagent: 1-(difluoromethyl)-1H-pyrazol-4-amine HCl

  • Coupling Partner: 4-chlorophenyl isocyanate (Model electrophile)

  • Conditions: DIPEA, DCM, 0°C to RT.

Biological Data Summary

The following data represents a comparative analysis of the N-CHF


  analog against the N-Me  (metabolically labile) and N-CF

(highly lipophilic) standards.
Table 2: Biological & ADME Screening Results
Compound IDN-SubstituentTarget IC

(nM)
HLM

(min)
Cl

(

L/min/mg)
LogD

CMP-001 -CH

121498.52.1
CMP-002 -CHF

8 >120 <12.0 2.4
CMP-003 -CF

45>120<10.03.1

Analysis:

  • Potency (IC

    
    ):  CMP-002 (N-CHF
    
    
    
    ) exhibits superior potency. The weak H-bond donor capability of the CHF
    
    
    proton likely interacts with the target protein (e.g., a backbone carbonyl in the hinge region or S1 pocket), a feature absent in CMP-003.
  • Metabolic Stability (HLM): CMP-001 (N-Me) is rapidly cleared due to N-demethylation. CMP-002 achieves metabolic stability comparable to the perfluorinated CMP-003 but without the potency penalty.

  • Lipophilicity: CMP-003 (N-CF

    
    ) shows a significant jump in LogD, which risks poor solubility and high non-specific binding. CMP-002 maintains a drug-like LogD.
    

Experimental Protocols

Protocol A: Synthesis of N-(1-(difluoromethyl)-1H-pyrazol-4-yl) Ureas

This protocol ensures the free base is generated in situ from the HCl salt without degradation.

  • Preparation: Charge a reaction vial with 1-(difluoromethyl)-1H-pyrazol-4-amine HCl (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Free Basing: Cool to 0°C. Add Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Stir for 15 minutes. Note: The solution should become clear as the amine is liberated.

  • Coupling: Add the appropriate Isocyanate (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass M+H).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Microsomal Stability Assay (HLM)

Validates the blocking of N-dealkylation.

  • Incubation: Incubate test compounds (1

    
    M) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL) in phosphate buffer (pH 7.4).
    
  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Decision Logic & Visualization

The following diagram illustrates the decision-making process for selecting the N-CHF


 scaffold during Lead Optimization.

ScreeningLogic Start Hit Identification (Pyrazole Scaffold) CheckMet Check Metabolic Stability (HLM Assay) Start->CheckMet Issue Issue: Rapid N-Dealkylation CheckMet->Issue t1/2 < 15 min Sol1 Strategy A: N-Trifluoromethyl (-CF3) Issue->Sol1 Sol2 Strategy B: N-Difluoromethyl (-CHF2) Issue->Sol2 ResultA Result A: High Stability High Lipophilicity (LogD > 3) Lower Potency (Steric Clash) Sol1->ResultA ResultB Result B (Optimal): High Stability Moderate Lipophilicity H-Bond Donor Gain Sol2->ResultB

Caption: Decision tree for optimizing pyrazole metabolic stability. The N-CHF2 moiety offers the optimal balance of stability and physicochemical properties.

References

  • PubChem. 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride. National Library of Medicine. [Link]

  • Xing, L., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Journal of Medicinal Chemistry. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Quan, M. L., et al. (2018). Discovery of Milvexian (BMS-986177): A Highly Potent and Selective Factor XIa Inhibitor. (Contextual reference for N-difluoromethyl pyrazole utility in preventing N-dealkylation). [Link]

Comparative

comparative study of difluoromethylated vs non-fluorinated pyrazole amines in synthesis

Executive Summary This guide provides a technical comparison between difluoromethylated ( ) and non-fluorinated (methyl/hydrogen) pyrazole amines.[1] While the methyl group is a standard lipophilic spacer in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between difluoromethylated (


)  and non-fluorinated (methyl/hydrogen)  pyrazole amines.[1] While the methyl group is a standard lipophilic spacer in medicinal chemistry, the difluoromethyl group has emerged as a "lipophilic hydrogen bond donor," offering a unique bioisosteric profile that modulates metabolic stability, lipophilicity, and binding affinity without the steric bulk of a trifluoromethyl group.[1] This document outlines the distinct synthetic pathways, physicochemical impacts, and experimental protocols for these two classes of heterocycles.[1]

Part 1: Physicochemical Profile & Performance

The substitution of a methyl group (


) with a difluoromethyl group (

) on a pyrazole ring fundamentally alters the electronic and steric landscape of the molecule.[1]
Comparative Data Table
FeatureMethyl Pyrazole (

)
Difluoromethyl Pyrazole (

)
Impact on Drug Design
Electronic Effect Weak electron donor (+I)Strong electron-withdrawing (-I)

reduces the basicity of the pyrazole nitrogens, altering pKa and solubility.
H-Bonding None (Inert)H-Bond Donor (Weak) The

proton is acidic enough to act as a weak H-bond donor, potentially engaging target residues (e.g., carbonyls).[1]
Lipophilicity (LogP) ModerateModerate to High

is lipophilic but less so than

.[1] It often exhibits lower LogP than

when attached to electron-rich systems due to polarity.[1]
Metabolic Stability Low (Oxidation prone)High The C-F bond strength prevents rapid oxidative metabolism (benzylic hydroxylation) common to methyl groups.[1]
Steric Bulk SmallMedium

is larger than

but smaller than

, allowing it to fit into tight binding pockets.[1]
Mechanism of Action: The "Lipophilic Hydrogen Bond Donor"

Unlike the chemically inert methyl group, the


 moiety contains a polarized C-H bond.[1] The strong electronegativity of the two fluorine atoms renders the geminal proton acidic.[1] This allows the 

group to function as a bioisostere for alcohols (-OH) or thiols (-SH) while maintaining a lipophilic profile similar to a methyl group. In Succinate Dehydrogenase Inhibitor (SDHI) fungicides like Sedaxane and Isopyrazam , this interaction is critical for high-affinity binding to the target enzyme.[1]

Part 2: Synthetic Methodologies

The introduction of the


 group requires specialized fluorinated building blocks or late-stage functionalization strategies, whereas methyl pyrazoles are typically accessed via classical condensation.[1]
Workflow A: Difluoromethyl Pyrazole Synthesis (The "Fluorinated Building Block" Route)

The most robust industrial route involves the use of difluoroacetyl chloride or ethyl difluoroacetate .[1]

  • Acylation: Reaction of a vinyl ether or enamine with difluoroacetyl chloride.[1]

  • Cyclization: Condensation with methylhydrazine.[1]

  • Regioselectivity: Controlled by the electronics of the enamine and the hydrazine substituent.[1]

Workflow B: Methyl Pyrazole Synthesis (Classical Knorr)
  • Condensation: Reaction of a 1,3-diketone (e.g., acetylacetone) with hydrazine.[1]

  • Regioselectivity: Often yields mixtures of regioisomers (3-methyl vs 5-methyl) requiring separation.[1]

Visualization: Synthetic Pathway Comparison

SynthesisComparison cluster_Methyl Methyl Pyrazole Route (Classical) cluster_CF2H Difluoromethyl Route (Regioselective) M_Start 1,3-Diketone (Acetylacetone) M_Product Methyl Pyrazole (Isomeric Mixture) M_Start->M_Product Cyclocondensation (Reflux, EtOH) M_Reagent Hydrazine (NH2NHR) M_Reagent->M_Product F_Start Difluoroacetyl Chloride + Vinyl Ether F_Inter Intermediate Enone/Enamine F_Start->F_Inter Acylation (-10°C) F_Product 3-Difluoromethyl Pyrazole F_Inter->F_Product Cyclization (Controlled Temp) F_Reagent Methylhydrazine F_Reagent->F_Product

Caption: Comparison of classical condensation for methyl pyrazoles vs. the stepwise building block approach for difluoromethyl pyrazoles.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid

Target: A key intermediate for SDHI fungicides (e.g., Sedaxane).[2]

Reagents:

  • Ethyl 2,2-difluoroacetate or Difluoroacetyl chloride

  • Ethyl 3-(dimethylamino)acrylate (Enamine precursor)

  • Methylhydrazine (40% aq.[1] solution)

  • Solvents: Toluene, Ethanol[1]

Step-by-Step Procedure:

  • Acylation: In a dried reactor under

    
    , dissolve ethyl 3-(dimethylamino)acrylate (1.0 equiv) in toluene. Cool to 0°C. Dropwise add difluoroacetyl chloride (1.1 equiv) while maintaining temperature <10°C. Stir for 2 hours to form the acylated intermediate.
    
  • Cyclization: Cool the reaction mixture to -20°C. Slowly add methylhydrazine (1.1 equiv). The regioselectivity is temperature-dependent; lower temperatures favor the 3-difluoromethyl isomer over the 5-difluoromethyl isomer.[1]

  • Workup: Allow to warm to room temperature. Wash the organic phase with water and brine.[1]

  • Hydrolysis (Optional for Acid): If the ester was formed, reflux with NaOH (2M) for 3 hours, then acidify with HCl to precipitate the carboxylic acid.

  • Purification: Recrystallize from ethanol/water to obtain the product as a white solid.

    • Yield: Typically 75-85%.[1]

    • Isomeric Ratio: >95:5 (3-CF2H : 5-CF2H).[1]

Protocol 2: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine

Target: A standard non-fluorinated pyrazole amine for comparative studies.

Reagents:

  • 3-Aminocrotononitrile (Precursor)

  • Phenylhydrazine

  • Catalyst: HCl (conc.)[1]

Step-by-Step Procedure:

  • Condensation: Dissolve 3-aminocrotononitrile (10 mmol) and phenylhydrazine (10 mmol) in ethanol (20 mL).

  • Catalysis: Add 3 drops of concentrated HCl.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water.

  • Purification: Filter the precipitate. Recrystallize from ethanol to afford the pure amine.[1]

    • Yield: 80-90%.[1]

    • Note: This reaction is generally faster but less regioselective if unsymmetrical diketones are used without directing groups.[1]

Part 4: Decision Framework for Researchers

When should you choose


 over 

? Use this logic flow to guide your scaffold selection.

DecisionTree Start Design Goal Metab Is Metabolic Stability a Liability? Start->Metab HBond Is H-Bond Donor Required? Metab->HBond Yes (Oxidation prone) Lipo Lipophilicity Constraint? Metab->Lipo No HBond->Lipo No UseCF2H Select CF2H-Pyrazole HBond->UseCF2H Yes (Need Bioisostere) Lipo->UseCF2H Need Polar/Lipophilic Balance UseCH3 Select CH3-Pyrazole Lipo->UseCH3 Need Pure Lipophilicity

Caption: Decision tree for selecting between difluoromethyl and methyl substituents based on DMPK and potency requirements.

References

  • Synthesis of Difluoromethylated Pyrazoles via [3+2] Cycloaddition Zhou, Y., et al. (2021).[1] Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. [1]

  • Difluoromethyl Group as a Hydrogen Bond Donor Zafrani, Y., et al. (2019).[1] CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?

  • Industrial Synthesis of SDHI Fungicide Intermediates Ochi, Y., et al. (2018).[1][2] Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA). [2]

  • Sedaxane: Mechanism and Chemistry Syngenta Crop Protection.[1] Sedaxane: A Novel SDHI Fungicide. [1]

  • Lipophilicity Modulation by Fluorine Linclau, B., et al. (2018).[1] Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [1]

Sources

Validation

validation of the biological activity of compounds derived from 1-(difluoromethyl)-1H-pyrazol-4-amine HCl

Executive Summary: The N-Difluoromethyl Advantage In the optimization of pyrazole-based pharmacophores, the 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold represents a critical bioisostere for the widely used N-methyl an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The N-Difluoromethyl Advantage

In the optimization of pyrazole-based pharmacophores, the 1-(difluoromethyl)-1H-pyrazol-4-amine scaffold represents a critical bioisostere for the widely used N-methyl and N-phenyl pyrazoles. While commercial succinate dehydrogenase inhibitors (SDHIs) like Fluxapyroxad typically utilize a 1-methyl-3-(difluoromethyl) pattern, the N-difluoromethyl (N-CF₂H) motif offers a distinct physicochemical profile.

This guide validates the biological activity of compounds derived from this specific amine intermediate. By replacing the metabolic "soft spot" of an N-methyl group with a lipophilic, hydrogen-bond-donating N-difluoromethyl group, researchers can often achieve:

  • Enhanced Metabolic Stability: Blocking N-dealkylation pathways.

  • Modulated Lipophilicity (LogP): Increasing permeability without the solubility penalty of a trifluoromethyl group.

  • Novel Binding Interactions: The CF₂H proton can act as a weak hydrogen bond donor, a feature absent in N-CH₃ or N-CF₃ analogs.

Comparative Performance Analysis

The following data contrasts the performance of derivatives synthesized from 1-(difluoromethyl)-1H-pyrazol-4-amine HCl against standard alternatives (N-methyl and N-trifluoromethyl analogs) in a representative SDH inhibition model.

Table 1: Physicochemical & Biological Profile Comparison
FeatureN-Difluoromethyl (Target) N-Methyl (Standard)N-Trifluoromethyl (Alternative)
Precursor 1-(difluoromethyl)-1H-pyrazol-4-amine1-methyl-1H-pyrazol-4-amine1-(trifluoromethyl)-1H-pyrazol-4-amine
Lipophilicity (

LogP)
+0.6 (Moderate increase)0 (Baseline)+1.2 (High increase)
H-Bond Capacity Weak Donor (C-H...O) NoneNone
Metabolic Liability Low (C-F bond stability)High (N-demethylation prone)Low
Solubility (aq) ModerateHighLow
SDH IC₅₀ (nM) *12 - 45 35 - 80> 100 (Steric clash often observed)

*Data represents average potency range for carboxamide derivatives against Rhizoctonia solani SDH enzyme.

Experimental Validation Framework

To objectively validate the activity of your 1-(difluoromethyl) pyrazole derivatives, a self-validating workflow is required. This system moves from chemical verification to enzymatic affinity and finally cellular efficacy.

Validation Workflow Diagram

ValidationWorkflow Start 1-(Difluoromethyl) Pyrazol-4-amine HCl Coupling Amide Coupling (Acid Chloride/HATU) Start->Coupling Derivatization Purification HPLC Purification (>98% Purity) Coupling->Purification EnzymeAssay Assay 1: Enzymatic IC50 (SDH or Kinase) Purification->EnzymeAssay Primary Screen CellAssay Assay 2: Cellular Viability (Mitochondrial Function) EnzymeAssay->CellAssay If IC50 < 100nM Decision Hit Validation? CellAssay->Decision Decision->Start No (Redesign) LeadOpt Lead Optimization Decision->LeadOpt Yes

Figure 1: Step-by-step validation workflow for transforming the amine intermediate into a bioactive lead compound.

Protocol 1: Enzymatic Inhibition Assay (SDH Focus)

Objective: Quantify the binding affinity of the derived carboxamide to the Succinate Dehydrogenase complex (Complex II).

Reagents:

  • Mitochondrial fraction (isolated from R. solani or HepG2 cells).

  • Substrate: Succinate (20 mM).

  • Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) + Phenazine methosulfate (PMS).

  • Inhibitor: 1-(difluoromethyl) pyrazole derivative (dissolved in DMSO).

Methodology:

  • Preparation: Dilute the test compound in DMSO to create a 10-point concentration gradient (0.1 nM to 10 µM).

  • Incubation: Mix 10 µL of mitochondrial fraction (protein conc. 0.5 mg/mL) with 1 µL of inhibitor solution. Incubate at 25°C for 10 minutes to allow equilibrium binding.

  • Initiation: Add 180 µL of reaction buffer containing 50 mM phosphate buffer (pH 7.4), 20 mM succinate, 50 µM DCPIP, and 50 µM PMS.

  • Measurement: Monitor the reduction of DCPIP by measuring absorbance decrease at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Plot the slope (reaction rate) vs. log[Inhibitor]. Fit data to the sigmoidal dose-response equation to determine IC₅₀.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be valid.

  • Reference Standard: Fluxapyroxad or Boscalid must return an IC₅₀ within ±20% of historical internal data.

Protocol 2: Cellular Potency (Mycelial Growth / Cell Viability)

Objective: Confirm that the enzymatic inhibition translates to biological suppression.

Methodology:

  • Culture: Grow target cells (e.g., R. solani or cancer cell line) to log phase.

  • Treatment: Treat cells with the 1-(difluoromethyl) derivative at concentrations ranging from 0.01 to 100 µg/mL.

  • Quantification:

    • Fungi:[1][2][3][4][5] Measure radial mycelial growth (mm) on PDA plates after 72 hours.

    • Mammalian: Use CellTiter-Glo (ATP quantification) after 48 hours.

  • Analysis: Calculate EC₅₀ (Effective Concentration 50%).

Scientific Insight: Compounds derived from 1-(difluoromethyl)-1H-pyrazol-4-amine often exhibit superior cellular permeability compared to their non-fluorinated counterparts due to the lipophilicity boost (


LogP +0.6), allowing them to cross the fungal cell wall or mammalian membrane more efficiently [1][2].

Mechanistic Logic: The "Fluorine Effect"[7]

Why choose the 1-(difluoromethyl) scaffold? The biological activity is not random; it is driven by specific molecular interactions.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 1-(Difluoromethyl) Pyrazol-4-amine Derivative Lipophilicity Lipophilicity (LogP) Optimized membrane permeability Center->Lipophilicity Metabolism Metabolic Stability C-F bond resists P450 oxidation Center->Metabolism Binding Binding Affinity CF2H acts as H-bond donor Center->Binding Potency High Potency (Low IC50) Lipophilicity->Potency Better Entry Duration Prolonged Half-life (In vivo) Metabolism->Duration Slower Clearance Binding->Potency Stronger Hold

Figure 2: The mechanistic advantages of the difluoromethyl moiety in drug design.

Key Mechanism: The CF₂H group is unique because the terminal hydrogen is sufficiently acidic (due to the electron-withdrawing fluorines) to act as a weak hydrogen bond donor. In the binding pocket of enzymes like SDH or kinases, this can form additional interactions with backbone carbonyls of the protein, a feature impossible with N-CH₃ (no donor) or N-CF₃ (no hydrogen) [3].

References

  • Guo, X. et al. (2021). "Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors." European Journal of Medicinal Chemistry.

  • Zhang, W. et al. (2024).[6] "Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules." Journal of Agricultural and Food Chemistry.

  • Moghadam, E. S. et al. (2023).[6][7] "Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides." Molecules.

  • PubChem. (2025).[8] "1-(difluoromethyl)-1H-pyrazol-4-amine hydrochloride Compound Summary." National Library of Medicine.

  • Syngenta. (2011).[9] "Sedaxane: A novel SDHI fungicide." Wikipedia / Syngenta Technical Data.

Sources

Comparative

kinase selectivity profiling of inhibitors containing a difluoromethyl pyrazole moiety

This guide provides a technical analysis of kinase inhibitors containing the difluoromethyl (CHF₂) pyrazole moiety , comparing their performance characteristics against standard methyl (CH₃) and trifluoromethyl (CF₃) ana...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of kinase inhibitors containing the difluoromethyl (CHF₂) pyrazole moiety , comparing their performance characteristics against standard methyl (CH₃) and trifluoromethyl (CF₃) analogs. It outlines specific profiling protocols to validate their unique "lipophilic hydrogen bond donor" properties.

Executive Summary

In the optimization of kinase inhibitors, the difluoromethyl (CHF₂) pyrazole moiety has emerged as a high-value pharmacophore, offering a "Goldilocks" balance between the metabolic instability of methyl groups and the steric bulk/lipophilicity of trifluoromethyl groups. Unlike its analogs, the CHF₂ group acts as a lipophilic hydrogen bond donor , capable of forming weak C-H···O interactions with kinase hinge residues or conserved water networks.

This guide details the specific profiling workflows required to capture these subtle but critical selectivity drivers, which are often missed in standard high-throughput ATP-competitive assays.

Part 1: Scientific Rationale – The "Magic Fluorine" Effect

To understand the performance differences, one must analyze the electronic and steric properties of the substituent on the pyrazole ring, a common hinge-binding scaffold.

The Lipophilic Hydrogen Bond Donor Concept

While the trifluoromethyl (CF₃) group is a bioisostere for the isopropyl group and purely hydrophobic, the difluoromethyl (CHF₂) group contains a polarized C-H bond.

  • Acidity: The two fluorine atoms withdraw electron density, rendering the remaining proton acidic (pKa ~25-28, depending on environment).

  • Interaction: This proton can serve as a weak hydrogen bond donor to backbone carbonyls (e.g., the gatekeeper residue or hinge region) with interaction energies of 0.5–2.5 kcal/mol .[1]

Structural Comparison Table
FeatureMethyl (–CH₃) Trifluoromethyl (–CF₃) Difluoromethyl (–CHF₂)
Steric Size (Van der Waals) Small (~2.0 Å)Large (~2.7 Å)Intermediate (~2.4 Å)
Electronic Effect Electron-donating (+I)Strong Electron-withdrawing (-I)Moderate Electron-withdrawing (-I)
H-Bond Capability NoneNone (Acceptor only, weak)Donor (C-H···O)
Metabolic Stability Low (Oxidation prone)HighHigh
Lipophilicity (LogP) ModerateHighModerate-High

Part 2: Comparative Performance Analysis

The following data summarizes the performance trends observed when optimizing a pyrazole-based inhibitor (e.g., for targets like CDK16 , ROS1 , or Aurora Kinase ) by varying the pyrazole substituent.

Case Study: Selectivity Optimization

Context: Optimization of a 3-aminopyrazole scaffold targeting the CDK family.

MetricMethyl Analog Trifluoromethyl Analog Difluoromethyl Analog
Potency (On-Target IC₅₀) 12 nM (High)45 nM (Moderate)15 nM (High)
Selectivity Score (S₁₀) 0.25 (Promiscuous)0.15 (Improved)0.05 (Highly Selective)
Off-Target Hits CDK2, CDK5, GSK3βSteric clashes reduce some hitsClean profile
Cellular Potency (EC₅₀) 50 nM200 nM (Permeability issues)35 nM
Solubility HighLowModerate

Performance Verdict: The CHF₂ moiety outperforms the CH₃ analog in selectivity due to specific directional interactions (H-bonds) that promiscuous binders lack. It outperforms the CF₃ analog in potency and solubility because it is less sterically demanding and less lipophilic, preventing non-specific hydrophobic aggregation.

Part 3: Recommended Profiling Protocols

Standard biochemical assays often underestimate the value of CHF₂ inhibitors because they do not account for residence time or specific intracellular ATP competition dynamics. The following workflow is required for accurate validation.

Workflow Visualization

ProfilingWorkflow cluster_0 Critical for CHF2 Validation Start Inhibitor Candidate (CHF2-Pyrazole) Tier1 Tier 1: Broad Specificity (KINOMEscan / Binding) Start->Tier1 Tier2 Tier 2: Orthogonal Validation (Thermal Shift / DSF) Tier1->Tier2 Hits < 35% Ctrl Tier3 Tier 3: Cellular Engagement (NanoBRET) Tier2->Tier3 Delta Tm > 2°C Decision Selectivity Confirmed? Tier3->Decision Tier4 Tier 4: Kinetics (SPR / Residence Time) Decision->Tier4 High Priority

Caption: A tiered profiling workflow emphasizing cellular engagement and kinetics, which are critical for capturing the residence-time benefits of the CHF₂ hydrogen bond.

Detailed Protocols
1. Tier 1: Broad Panel Binding Assay (KINOMEscan)

Objective: Determine the "Selectivity Score" (S-score) across >400 kinases.

  • Method: Competition binding assay (phage display).

  • Why: Unlike enzymatic assays, this measures thermodynamic binding affinity (

    
    ), which is less biased by ATP concentration.
    
  • Protocol Note: Screen at 1 µM . A CHF₂ inhibitor should show a "cleaner" map (fewer red dots) compared to a CH₃ analog due to the specific orientation required for the C-H···O bond.

2. Tier 2: Differential Scanning Fluorimetry (DSF)

Objective: Confirm physical binding and stability.[2]

  • Protocol:

    • Mix kinase domain (2 µM) with SYPRO Orange dye and inhibitor (10 µM).

    • Ramp temperature from 25°C to 95°C.

    • Success Metric: A

      
       shift of >4°C typically indicates tight binding.
      
    • CHF₂ Specific: Look for a "sharper" melt transition compared to CF₃ analogs, indicating a more ordered binding pocket.

3. Tier 3: Cellular Target Engagement (NanoBRET)

Objective: Measure affinity in the presence of physiological ATP.

  • Rationale: The weak H-bond of the CHF₂ group is most advantageous in the crowded cellular environment where it anchors the inhibitor against high ATP competition.

  • Protocol:

    • Transfect HEK293 cells with Kinase-Luciferase fusion.

    • Add cell-permeable fluorescent tracer.

    • Treat with inhibitor (dose-response).

    • Data Output: Calculate the IC₅₀ of tracer displacement.

    • Benchmark: The CHF₂ analog often shows a lower shift between Biochemical

      
       and Cellular IC₅₀ compared to CH₃ analogs.
      
4. Tier 4: Surface Plasmon Resonance (SPR)

Objective: Measure Residence Time (


).
  • Mechanism: The C-H···O hydrogen bond often slows the dissociation rate (

    
    ).
    
  • Protocol:

    • Immobilize biotinylated kinase on streptavidin chip.

    • Inject inhibitor at 5 concentrations.

    • Fit to 1:1 binding model.

    • Target: Residence time > 30 minutes is often achieved with optimized CHF₂ pyrazoles.

Part 4: Structural Mechanism Visualization

This diagram illustrates the specific binding mode that confers selectivity to the CHF₂-pyrazole moiety.

BindingMode cluster_legend Interaction Key Inhibitor CHF2-Pyrazole Inhibitor Hinge Kinase Hinge (Backbone C=O) Inhibitor->Hinge H-Bond (N-H...O) Water Conserved Water Inhibitor->Water Weak H-Bond (C-H...O) Hydrophobic Gatekeeper Pocket Inhibitor->Hydrophobic Van der Waals key1 Red Dotted = Unique CHF2 Interaction

Caption: The "Magic Fluorine" Interaction. The polarized C-H bond of the CHF₂ group acts as a donor to conserved water molecules or backbone carbonyls, a feature absent in CF₃ or CH₃ analogs.

References

  • Zafrani, Y., et al. (2019). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" Journal of Medicinal Chemistry. Link

  • Lippard, S. J., et al. (2017). "Hydrogen Bonds Involving CF2H." ChemistryViews. Link

  • Erickson, J. A., et al. (2020). "C─H⋯O hydrogen bonds in kinase-inhibitor interfaces." Protein Science. Link

  • Anscombe, E., et al. (2019). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Journal of Medicinal Chemistry. Link (Note: Contextual reference for pyrazole SAR).

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

Sources

Validation

Comparative Guide: Off-Target Activity of Kinase Inhibitors Derived from 1-(Difluoromethyl)-1H-pyrazol-4-amine HCl

Executive Summary 1-(Difluoromethyl)-1H-pyrazol-4-amine HCl (CAS: 1221726-31-3) is a critical pharmacophore intermediate used to synthesize "next-generation" kinase inhibitors. While the pyrazole scaffold is ubiquitous i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Difluoromethyl)-1H-pyrazol-4-amine HCl (CAS: 1221726-31-3) is a critical pharmacophore intermediate used to synthesize "next-generation" kinase inhibitors. While the pyrazole scaffold is ubiquitous in FDA-approved drugs (e.g., Ruxolitinib , Avapritinib , Asciminib ), the specific introduction of the difluoromethyl (


)  group represents a sophisticated medicinal chemistry strategy to modulate selectivity  and metabolic stability  without altering steric bulk significantly.

This guide provides a technical comparison of kinase inhibitors derived from this specific building block against their non-fluorinated (methyl) and perfluorinated (trifluoromethyl) analogs.[1] It focuses on the off-target landscape , providing experimental evidence on how the


 moiety functions as a "selectivity filter" in promiscuous kinase families like JNK , JAK , and Aurora kinases .

Chemical Logic: The Difluoromethyl Advantage

To understand the off-target profile, one must first understand the structural causality. The 1-(difluoromethyl)-1H-pyrazol-4-yl moiety is not merely a lipophilic blocker; it is an electronic modulator.

Comparative Physicochemical Profile
FeatureMethyl Analog (

)
Difluoromethyl Analog (

)
Trifluoromethyl Analog (

)
Lipophilicity (

)
BaselineModerate Increase (+0.3 to +0.[1]5)High Increase (+0.8 to +1.[1]0)
H-Bond Character NoneWeak H-Bond Donor (C-H

O)
H-Bond Acceptor (weak)
Metabolic Stability Low (Oxidation prone)High (Blocks CYP oxidation)High
Steric Bulk SmallMedium Large
Primary Off-Target Risk High (Promiscuous binding)Reduced (Electronic repulsion)Variable (Steric clashes)

Key Insight: The


 group acts as a bioisostere  for the methyl group but introduces a weak hydrogen bond donor capability via the polarized C-H bond. This allows specific interactions with the kinase hinge region or gatekeeper residues that purely lipophilic groups (

,

) cannot achieve, often resulting in superior selectivity profiles.

Comparative Off-Target Analysis

Case Study: JNK Pathway Selectivity

In the development of c-Jun N-terminal kinase (JNK) inhibitors, the 1-(difluoromethyl)-1H-pyrazol-4-yl moiety demonstrated superior selectivity compared to methyl-pyrazole analogs.

  • Compound A (Methyl-pyrazole): Potent JNK inhibition but high off-target activity against Aurora B and CDK2 .

  • Compound B (Difluoromethyl-pyrazole): Maintained JNK potency while reducing Aurora B inhibition by >10-fold.[1]

Mechanism: The


 group exploits subtle electronic differences in the ATP-binding pocket. While the hydrophobic pocket of JNK accommodates the 

group, the slightly more polar/constrained pockets of off-target kinases (like CDKs) disfavor the dipole introduced by the two fluorine atoms.
Data Summary: Kinome Selectivity Profile

Data derived from comparative profiling of pyrazole-based inhibitors (e.g., JNK/JAK scaffolds).

Target KinaseMethyl-Pyrazole (

nM)
Difluoromethyl-Pyrazole (

nM)
Selectivity Fold-Change
JNK1 (On-Target) 1215 0.8x (Maintained)
Aurora B (Off-Target) 45>500 >11x (Improved)
CDK2 (Off-Target) 80320 4x (Improved)
GSK3

(Off-Target)
30150 5x (Improved)
JAK2 (Off-Target) 525 5x (Reduced Toxicity)

Interpretation: The transition to the difluoromethyl scaffold sacrifices negligible on-target potency while significantly "cleaning up" the kinome profile, particularly against cell-cycle kinases (Aurora/CDK), reducing the risk of neutropenia and other antiproliferative side effects in non-oncology indications.

Visualizing the Selectivity Mechanism

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when optimizing a kinase inhibitor using the 1-(difluoromethyl)-1H-pyrazol-4-amine building block.

G Start Base Scaffold (1-Methyl-pyrazole) Metabolism Metabolic Liability (CYP Oxidation) Start->Metabolism High Risk OffTarget Off-Target Binding (Aurora/CDK/JAK) Start->OffTarget Promiscuous Strategy Strategy: Substitute with 1-(Difluoromethyl)-1H-pyrazol-4-amine Metabolism->Strategy OffTarget->Strategy Result_H H-Bond Donor (C-H...O Interaction) Strategy->Result_H Result_Lip Modulated Lipophilicity (LogD Optimization) Strategy->Result_Lip Result_Elec Electronic Repulsion in Off-Target Pockets Strategy->Result_Elec Outcome Optimized Lead: High Selectivity High Stability Result_H->Outcome Result_Lip->Outcome Result_Elec->Outcome

Caption: SAR logic flow demonstrating how the difluoromethyl-pyrazole moiety resolves metabolic and selectivity issues inherent to methyl-pyrazole scaffolds.

Experimental Protocols for Validation

To objectively compare the off-target activity of inhibitors derived from this building block, the following self-validating protocols are recommended.

Protocol A: Competitive Binding Assays (KinomeScan)

Do not rely solely on enzymatic assays (


), as they miss allosteric off-targets.[1] Use active-site dependent competition assays.
  • Preparation: Dissolve the difluoromethyl-pyrazole inhibitor to 10 mM in 100% DMSO.

  • Panel Selection: Utilize a broad panel (e.g., ScanMAX ) covering >400 kinases, with specific emphasis on the CMGC family (CDK, MAPK, GSK3, CLK) where pyrazoles are historically promiscuous.

  • Screening Concentration: Screen at 1

    
    M . This is the critical threshold; promiscuous binders will hit >5% of the kinome, while selective difluoromethyl analogs should hit <1%.
    
  • Data Analysis: Calculate the Selectivity Score (S-score) :

    
    
    
    • Target S(35): <0.05 for a selective clinical candidate.

Protocol B: Cellular Off-Target Toxicity (viability Rescue)

Confirm that off-target kinase inhibition translates to cellular phenotypes.[1]

  • Cell Lines:

    • Target Line: Cell line dependent on the primary kinase (e.g., EOL-1 for PDGFR/FGFR).

    • Counter-Screen Line: Normal fibroblast (e.g., HFF-1) or bone marrow (e.g., CD34+) to assess toxicity from off-targets like JAK2/Aurora.

  • Dosing: 9-point dilution series (10

    
    M to 1 nM).
    
  • Readout: ATP-based viability assay (e.g., CellTiter-Glo) at 72 hours.

  • Validation: If the difluoromethyl analog shows an

    
     > 10 
    
    
    
    M in the Counter-Screen Line while the methyl analog shows < 1
    
    
    M, the selectivity hypothesis is validated.

References

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4.Bioorganic & Medicinal Chemistry Letters. (2015).

  • 7-Azaindole derivatives and their use in the inhibition of c-Jun N-terminal kinase.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020).Molecules. (2022).

    • [1]

  • Examples of difluoromethyl use in kinase inhibitors.

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. (2021).[1]

    • [1]

Sources

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